Product packaging for Diiron nickel tetraoxide(Cat. No.:CAS No. 12168-54-6)

Diiron nickel tetraoxide

Cat. No.: B1583130
CAS No.: 12168-54-6
M. Wt: 309.07 g/mol
InChI Key: JEALIFOJMITGDQ-UHFFFAOYSA-N
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Description

Diiron nickel tetraoxide (Fe₂NiO₄) is a mixed transition metal oxide of significant interest in advanced materials and catalysis research. It often exists in spinel-related structures, which endow it with unique electronic and magnetic properties valuable for solid-state chemistry studies [https://pubs.acs.org/doi/10.1021/acs.inorgchem.9b03216]. A primary research application of this compound is in electrocatalysis, particularly for the oxygen evolution reaction (OER) in alkaline environments. As a catalyst or a precursor to more complex nanostructures, it facilitates efficient water splitting, a critical process for renewable hydrogen fuel generation [https://www.nature.com/articles/s41598-021-92785-w]. Its mechanism of action is attributed to the synergistic effects between the iron and nickel cations, which can create multiple active sites and optimize the adsorption energies of oxygen-containing intermediates. Furthermore, its robust and stable oxide structure makes it a candidate material for developing high-performance supercapacitors and chemical sensors. This high-purity compound is offered exclusively for laboratory research to enable these innovative investigations. It is strictly for research use and is not intended for diagnostic, therapeutic, or any consumer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2Ni2O5 B1583130 Diiron nickel tetraoxide CAS No. 12168-54-6

Properties

IUPAC Name

iron(3+);nickel(2+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2Fe.2Ni.5O/q2*+3;2*+2;5*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEALIFOJMITGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2Ni2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923926
Record name Iron(3+) nickel(2+) oxide (2/2/5)
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Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12168-54-6
Record name Diiron nickel tetraoxide
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Record name Iron(3+) nickel(2+) oxide (2/2/5)
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Record name Diiron nickel tetraoxide
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Synthesis Methodologies and Advanced Fabrication Techniques for Diiron Nickel Tetraoxide

Wet Chemical Synthesis Routes

Wet chemical methods are widely employed for the synthesis of diiron nickel tetraoxide nanoparticles due to their ability to yield homogenous, high-purity products with controlled particle sizes at relatively low temperatures. These solution-based approaches offer excellent control over the stoichiometry and morphology of the resulting materials.

Sol-Gel Processing for Nanoparticle Synthesis

The sol-gel method is a versatile technique for preparing this compound nanoparticles with a high degree of homogeneity and crystallinity at lower temperatures compared to conventional solid-state reactions. This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, metal nitrates or chlorides are used as precursors, and a chelating agent, such as citric acid or polyacrylic acid (PAA), is employed to form a stable sol.

In a typical synthesis, stoichiometric amounts of nickel nitrate (B79036) hexahydrate and iron nitrate nonahydrate are dissolved in deionized water. tandfonline.com Citric acid is then added to chelate the metal cations, followed by the addition of a base like ammonia (B1221849) solution to adjust the pH and promote gelation. tandfonline.com The resulting wet gel is dried and then calcined at a specific temperature to induce a self-sustaining combustion reaction, leading to the formation of the final nickel ferrite (B1171679) nanoparticles. tandfonline.com The use of different chelating agents can influence the properties of the synthesized powders. sciforum.net For instance, employing surfactants like CTAB and SDS in conjunction with the sol-gel method can enhance the properties of the resulting nanocomposites. sciforum.net

The annealing temperature plays a crucial role in determining the particle size and physical characteristics of the final product. For example, NiFe₂O₄ nanoparticles synthesized via a dextrin-mediated sol-gel combustion method exhibited average crystallite sizes of 20.6 nm, 34.5 nm, and 68.6 nm when annealed at 600 °C, 800 °C, and 1000 °C, respectively. nih.gov Similarly, a polyacrylamide gel method produced crystalline NiFe₂O₄ with increasing crystallite size as the calcination temperature was raised. irost.ir

PrecursorsChelating AgentpHCalcination Temperature (°C)Resulting Particle Size (nm)
Nickel nitrate, Iron nitrateCitric acid7-110 (average)
Nickel nitrate, Iron nitrateDextrin-600, 800, 100020.6, 34.5, 68.6
Nickel nitrate, Iron nitratePolyacrylic acid1-3300, 400-
Nickel nitrate, Iron nitratePolyacrylamide-650, 800, 950-

This table presents data from various sol-gel synthesis approaches for this compound.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are methods that utilize heated aqueous or organic solvents, respectively, in a sealed vessel (autoclave) to facilitate the crystallization of materials. These techniques are advantageous for producing highly crystalline nanoparticles with well-defined morphologies. ias.ac.innih.gov

In a typical hydrothermal synthesis of NiFe₂O₄, aqueous solutions of nickel and iron salts (e.g., chlorides or nitrates) are mixed in a stoichiometric ratio. orientjchem.org A precipitating agent, such as sodium hydroxide (B78521) (NaOH), is added to adjust the pH, and the resulting suspension is heated in an autoclave at temperatures typically ranging from 180 to 200°C for several hours. orientjchem.org The reaction parameters, including temperature, pH, and reaction time, significantly influence the crystal size and morphology of the synthesized nanoparticles. unijourn.com For instance, microwave-assisted hydrothermal synthesis has been shown to produce crystalline NiFe₂O₄ nanoparticles with sizes ranging from 20-40 nm, with the crystallinity and magnetic properties improving with increased reaction time. orientjchem.org

Solvothermal methods offer additional control over the final product by varying the solvent. For example, using ethylene (B1197577) glycol as a solvent and sodium acetate (B1210297) as an electrostatic stabilizer in a solvothermal process allows for the synthesis of size-controlled nickel ferrite nanoparticles, with sizes ranging from 6 to 170 nm, by adjusting parameters like reaction duration and reactant concentrations. researchgate.net

PrecursorsSolventTemperature (°C)Time (h)Resulting Particle Size (nm)
Nickel chloride, Iron chlorideWater1802 - 2420 - 40
Nickel nitrate, Iron nitrateWater1803-
-Ethylene glycol--6 - 170

This table summarizes typical conditions and outcomes for hydrothermal and solvothermal synthesis of this compound.

Co-precipitation Techniques

Co-precipitation is a simple, cost-effective, and widely used method for the synthesis of this compound nanoparticles. researchgate.net This technique involves the simultaneous precipitation of nickel and iron hydroxides from a solution of their respective salts by adding a base. The resulting precipitate is then typically subjected to a calcination step to form the crystalline nickel ferrite.

The process generally starts with an aqueous solution containing stoichiometric amounts of nickel and iron salts, such as chlorides or nitrates. jmaterenvironsci.comtandfonline.com A precipitating agent, commonly sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is added to raise the pH, leading to the formation of a mixed hydroxide precipitate. jmaterenvironsci.comcrimsonpublishers.com This precursor is then washed, dried, and calcined at elevated temperatures (e.g., 600-1000 °C) to yield the final NiFe₂O₄ nanoparticles. jmaterenvironsci.comtandfonline.com

The properties of the synthesized nanoparticles are highly dependent on the reaction conditions, including the ratio of metal precursors, pH, and annealing temperature. jmaterenvironsci.comupm.edu.my For instance, varying the Fe:Ni precursor ratio has been shown to affect both the size and morphology of the nanoparticles, with an increase in iron content leading to larger particles and a change from spherical to nano-octahedral shapes. upm.edu.my The calcination temperature also plays a critical role in the growth of the crystallites and the enhancement of magnetic properties. tandfonline.com

PrecursorsPrecipitating AgentpHCalcination Temperature (°C)Resulting Particle Size (nm)
Nickel nitrate, Iron chlorideSodium hydroxide12600, 800, 1000-
Iron nitrate, Nickel nitrateHydrazine hydrate---
Nickel chloride, Ferrous chlorideSodium hydroxide12-17.12 - 19.36

This table illustrates various parameters and results for the co-precipitation synthesis of this compound.

Other Solution-Based Approaches for Particle Morphology Control

Beyond the primary wet chemical methods, other solution-based approaches have been developed to gain finer control over the morphology of this compound particles. For instance, an emulsion-based solvothermal method combined with calcination has been used to synthesize hollow nickel ferrite microspheres with diameters of about 1.5 to 2.5 μm. scientific.net

Green synthesis methods, which utilize plant extracts as reducing and capping agents, offer an environmentally friendly alternative. For example, Terminalia chebula extract has been used to synthesize nearly spherical iron-nickel oxide nanoparticles with an average diameter of approximately 26.67 nm. sbu.ac.ir Similarly, Hibiscus rosa-sinensis leaves extract has been employed in a hydrothermal process to act as a capping agent in the synthesis of NiFe₂O₄ particles. rasayanjournal.co.in These green synthesis approaches avoid the use of harsh chemicals and can influence the size and stability of the resulting nanoparticles. sbu.ac.ir

Solid-State Reaction Methods

The solid-state reaction method is a conventional and straightforward technique for synthesizing this compound. This method involves the direct reaction of solid precursors at high temperatures. The formation of NiFe₂O₄ through this route relies on the reaction between nickel oxide (NiO) and hematite (B75146) (Fe₂O₃). nih.gov

In a typical solid-state synthesis, stoichiometric amounts of the precursor oxides are intimately mixed, often through grinding or ball milling, to ensure homogeneity. The mixture is then subjected to a high-temperature calcination process, with reaction temperatures typically ranging from 800 to 1000 °C, for an extended period. nih.gov The reaction time and temperature are critical parameters that influence the completeness of the reaction and the morphology of the final product. nih.govresearchgate.net For instance, a reaction temperature of 1000 °C for 72 hours has been identified as optimal for synthesizing a pure phase of spherical nickel ferrite. nih.govresearchgate.net Lower temperatures or shorter reaction times may result in an incomplete reaction, with unreacted precursor oxides remaining in the final product. nih.govresearchgate.net

A variation of this method involves the mechanochemical synthesis (mechanosynthesis), where high-energy ball milling is used to induce the chemical reaction at or near room temperature. This technique can produce nanocrystalline NiFe₂O₄ with a disordered surface structure. acs.org

PrecursorsReaction Temperature (°C)Reaction Time (h)Outcome
NiO, Fe₂O₃60048Incomplete reaction
NiO, Fe₂O₃800 - 1000-Full conversion to NiFe₂O₄
NiO, Fe₂O₃100072Pure phase of spherical nickel ferrite

This table outlines the conditions and results for the solid-state synthesis of this compound.

Advanced Thin Film Deposition Techniques

The fabrication of this compound thin films is crucial for their application in various electronic and magnetic devices. Several advanced deposition techniques are employed to grow high-quality thin films with controlled thickness, microstructure, and magnetic properties.

Spin-spray deposition is a low-temperature, non-vacuum technique that allows for the deposition of ferrite thin films on various substrates, including glass, silicon, and plastic. mdpi.com This method can achieve high deposition rates and is an attractive option for efficient manufacturing. mdpi.com

Spray pyrolysis is another technique used to deposit nickel ferrite thin films. In this method, a solution of the precursor salts is sprayed onto a heated substrate, leading to the formation of the film. zenodo.org

Chemical vapor deposition (CVD) , particularly direct liquid injection CVD, has been utilized to deposit stoichiometric NiFe₂O₄ films. researchgate.net This technique offers good control over the film composition.

Pulsed-laser deposition (PLD) is a versatile technique for growing epitaxial thin films of complex oxides like nickel ferrite. semanticscholar.org

A modified chemical method , which is a variation of chemical bath deposition, has been reported for the synthesis of nanocrystalline nickel ferrite thin films at near room temperature. researchgate.net This method is relatively inexpensive and suitable for large-area deposition. researchgate.net

The properties of the deposited films are strongly influenced by the deposition parameters and the choice of substrate. For example, in spin-spray deposition, the thermal conductivity of the substrate can affect the microstructure and magnetic properties of the resulting film. mdpi.com

Deposition TechniqueSubstrate(s)Key Features
Spin-Spray DepositionGlass, Silicon, PlasticLow temperature, non-vacuum, high deposition rate
Spray PyrolysisGlass-
Chemical Vapor Deposition-Good control over film composition
Pulsed-Laser Deposition-Growth of epitaxial films
Modified Chemical MethodGlassNear room temperature, inexpensive, large-area

This table provides an overview of advanced thin film deposition techniques for this compound.

Reactive Magnetron Sattering for Film Fabrication

Reactive magnetron sputtering is a versatile physical vapor deposition (PVD) technique used for depositing high-quality thin films of various materials, including this compound. This method involves the sputtering of metallic nickel and iron targets in a reactive atmosphere containing oxygen. The sputtered metal atoms react with the oxygen plasma to form a nickel ferrite film on the substrate.

The properties of the resulting NiFe₂O₄ films are highly dependent on several process parameters, such as the power supplied to the targets, the partial pressure of oxygen and argon, the substrate temperature, and the total sputtering pressure. For instance, polycrystalline NiZn-ferrite thin films have been deposited on Si(100) substrates using RF magnetron sputtering from a target with the nominal composition of Ni₀.₅Zn₀.₅Fe₂O₄. slideserve.com The preferred orientation of the spinel film was observed to change from (311) to (400) as the Argon pressure increased from 0.8 to 1.6 Pa, which also led to an increase in grain size. slideserve.com

Reactive magnetron sputtering offers the advantage of producing films with high density and strong adhesion to the substrate. Research has shown that this technique can yield films with saturation magnetization values larger than that of the bulk material, making it a suitable method for preparing various spinel ferrite compounds. semanticscholar.org

Table 1: Reactive Magnetron Sputtering Parameters for Ferrite Thin Films

Target Composition Substrate Sputtering Pressure (Pa) Post-Annealing Temperature (°C) Resulting Film Properties
Ni₀.₅Zn₀.₅Fe₂O₄ Si(100) 0.8 - 1.6 800 Polycrystalline, preferred orientation changes with pressure, saturation magnetization of 150 emu/cm³
Metallic Fe and Co Not specified Not specified Not specified Larger saturation magnetization than bulk material

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) Approaches

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For the synthesis of this compound, metal-organic CVD (MOCVD) is a commonly employed variant. This technique offers excellent control over film stoichiometry and thickness, and the ability to coat complex, three-dimensional substrates. researchgate.net

In a typical MOCVD process for NiFe₂O₄, organometallic precursors such as nickelocene (B73246) and n-butylferrocene are used. researchgate.net The growth rates can range from 150 to 200 nm per hour, yielding uniform, dense, and phase-pure spinel ferrite films. researchgate.net The deposition temperature is a critical parameter, with spinel-type reflections appearing at temperatures between 500 °C and 600 °C. At higher temperatures (around 700-800 °C), the formation of secondary phases like NiO and hematite can occur. researchgate.net

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods that can be used to produce thin films. zenodo.org This process involves the transfer of material from a source to a substrate through physical means, such as evaporation or sputtering. PVD is characterized by the material transitioning from a condensed phase to a vapor phase and then back to a thin film condensed phase. zenodo.org Common PVD techniques include thermal evaporation, electron beam evaporation, and pulsed laser deposition (discussed in a later section). These methods are valued for their ability to produce high-purity films with well-controlled properties.

Table 2: Comparison of CVD and PVD for this compound Film Fabrication

Feature Chemical Vapor Deposition (CVD) Physical Vapor Deposition (PVD)
Precursors Volatile organometallic compounds (e.g., nickelocene, n-butylferrocene) Solid target of the desired material
Deposition Mechanism Chemical reaction and decomposition of precursors on the substrate Physical transfer of material (e.g., sputtering, evaporation)
Typical Growth Rate 1.6 - 3 nm/min researchgate.net Varies with technique
Advantages Excellent conformal coverage, precise control over stoichiometry High purity films, can deposit a wide range of materials
Disadvantages Precursor chemistry can be complex, potential for carbon contamination Can have line-of-sight deposition limitations

Electrodeposition Strategies

Electrodeposition is a versatile and cost-effective method for synthesizing thin films and nanostructures of metals, alloys, and oxides. The process involves the reduction of metal ions from an electrolyte solution onto a conductive substrate. For this compound, a two-step process is often employed: first, a nickel-iron (NiFe) alloy film is electrodeposited, and then this alloy is electrochemically oxidized to form the NiFe₂O₄ spinel structure. researchgate.net

The electrodeposition of the NiFe alloy is typically carried out from a sulfate (B86663) or chloride-based electrolyte containing salts of both nickel and iron. researchgate.netresearchgate.net The composition of the deposited alloy can be controlled by adjusting the ratio of Ni²⁺ to Fe²⁺ ions in the electrolyte, the applied current density, and the pH of the solution. researchgate.net The subsequent electrochemical oxidation is usually performed in an alkaline electrolyte, such as potassium hydroxide (KOH), at room temperature. researchgate.net This method allows for the formation of polycrystalline nickel iron oxide spinel thin films on various conducting substrates. researchgate.net

Spray Pyrolysis for Oxide Film Formation

Spray pyrolysis is a simple, cost-effective, and scalable technique for depositing thin films of metal oxides. The process involves spraying a solution containing precursors of the desired material onto a heated substrate. The droplets undergo evaporation and decomposition upon contact with the hot surface, leading to the formation of a solid film.

For the fabrication of this compound films, aqueous solutions of nickel chloride (NiCl₂) and iron chloride (FeCl₃) or nickel nitrate (Ni(NO₃)₂) and ferric nitrate (Fe(NO₃)₃) are commonly used as precursors. zenodo.orgscispace.com The substrate temperature is a crucial parameter, typically maintained around 350-420 °C. scispace.commdpi.com This method can produce polycrystalline NiFe₂O₄ films with a cubic crystal structure. scispace.com The morphology of the films can be influenced by the deposition conditions, with studies reporting the formation of nanorods and porous structures. scispace.com

Table 3: Spray Pyrolysis Parameters for this compound Thin Films

Precursors Substrate Substrate Temperature (°C) Resulting Film Characteristics
Nickel nitrate and Ferric nitrate Glass 350 Nanorods and porous structures, cubic crystal system, optical band gap of ~3.41 eV scispace.com
Nickel chloride and Iron chloride Glass 350-420 Polycrystalline, cubic bunsenite structure, optical band gap of 3.67 eV mdpi.com
Different molar precursor solutions Not specified Not specified Grain-like surface morphology, cubic crystalline structure, band gap of 1.97 to 2.2 eV

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is a subclass of chemical vapor deposition. The majority of ALD reactions use two chemicals, typically called precursors. These precursors react with a surface one at a time in a sequential, self-limiting, manner. A thin film is slowly deposited through repeated exposure to separate precursors.

While specific studies detailing the ALD of stoichiometric NiFe₂O₄ are emerging, the technique has been successfully employed for related ferrite thin films like cobalt ferrite (CoFe₂O₄) and zinc ferrite (ZnFe₂O₄). scispace.com For instance, a radical-enhanced ALD process has been developed for growing ferrimagnetic CoFe₂O₄ thin films using bis(2,2,6,6-tetramethyl-3,5-heptanedionato) cobalt(II) and Fe(TMHD)₃ as metal precursors and atomic oxygen as the oxidant. scispace.com This process yielded amorphous and stoichiometric films at a deposition temperature of 200 °C with a growth rate of approximately 2.4 Å/supercycle. scispace.com The principles of this approach can be adapted for the deposition of nickel ferrite by selecting appropriate nickel and iron precursors. The key advantage of ALD is its ability to produce highly conformal and uniform films with precise thickness control at the atomic level.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a PVD technique that utilizes a high-power pulsed laser beam to ablate a target of the material to be deposited. The ablated material forms a plasma plume that expands and deposits onto a substrate, forming a thin film. PLD is a versatile technique that allows for the deposition of a wide range of materials, including complex oxides like this compound. mdpi.com

The properties of the deposited NiFe₂O₄ films are influenced by various parameters, including the laser fluence, background gas pressure (typically oxygen), substrate temperature, and the distance between the target and the substrate. mdpi.com Crystalline nanoparticles of Ni₀.₅Zn₀.₅Fe₂O₄ have been synthesized and deposited on silicon substrates using a KrF excimer laser. The resulting thin films exhibited a single-phase cubic spinel structure with uniformly distributed nanoparticles. Post-annealing of the deposited films is often performed to improve their crystallinity and magnetic properties. mdpi.com

Table 4: Pulsed Laser Deposition Parameters for Ferrite Thin Films

Target Composition Laser Substrate Deposition Conditions Resulting Film Properties
Ni₀.₅Zn₀.₅Fe₂O₄ KrF excimer (248 nm) Si (100) Pulse energy: 220 mJ, Repetition rate: 10 Hz, Vacuum: 1 × 10⁻⁶ Torr Uniform and evenly distributed nanoparticles, single-phase cubic spinel structure
NiFe₂O₄ Not specified Si (100) Varied O₂ pressure and substrate temperature Saturation magnetization increased with substrate temperature in an oxygen atmosphere mdpi.com

Nanostructure and Microstructure Engineering

The functional properties of this compound are profoundly influenced by its nanostructure and microstructure. Therefore, significant research efforts are directed towards engineering these features to tailor the material's performance for specific applications.

One common approach to control the nanostructure is through the synthesis of nanoparticles with specific sizes and morphologies. Methods like sol-gel combustion, co-precipitation, and mechanochemical synthesis are employed to produce NiFe₂O₄ nanoparticles. For example, the sol-gel combustion method, mediated by dextrin, has been used to synthesize NiFe₂O₄ nanoparticles with average crystallite sizes ranging from 20.6 to 68.6 nm by varying the annealing temperature from 600 to 1000 °C. The co-precipitation method can yield nanoparticles with sizes in the range of 0.29 to 5.16 nm.

Mechanosynthesis, a high-energy ball milling technique, can produce nanoparticles with a disordered surface shell and an ordered core, leading to unique magnetic properties such as enhanced coercivity. The thickness of this disordered shell can be controlled, allowing for the tailoring of the magnetic behavior.

In thin film fabrication, the microstructure, including grain size, orientation, and porosity, can be engineered by controlling the deposition parameters. As discussed in the previous sections, factors such as substrate temperature, background gas pressure, and post-deposition annealing play a crucial role in determining the final microstructure of the films. slideserve.comscispace.commdpi.com For instance, in spray pyrolysis, the morphology of NiFe₂O₄ films can be tuned to exhibit nanorods and porous structures. scispace.com Similarly, in reactive magnetron sputtering, the grain size and crystal orientation can be manipulated by adjusting the sputtering pressure. slideserve.com This level of control over the nanostructure and microstructure is essential for optimizing the performance of this compound in advanced technological applications.

Electrospinning for Magnetic Nanofiber Mats

Electrospinning is a versatile technique used to fabricate continuous nanofibers from a wide range of materials, including polymers, ceramics, and composites. In the context of this compound (NiFe₂O₄), electrospinning is combined with a sol-gel process to produce magnetic nanofiber mats. metall-mater-eng.comresearchgate.net This method involves preparing a precursor solution, typically a nickel-ferrite gel mixed with a polymer such as poly(vinylpyrrolidone) (PVP), which acts as a spinning aid to ensure the spinnability of the mixture. metall-mater-eng.comresearchgate.net A high voltage is then applied to the solution, causing a jet to be ejected and stretched into fine fibers, which are collected as a non-woven mat. mdpi.com Subsequent calcination of these composite fibers removes the polymer, resulting in pure nanocrystalline NiFe₂O₄ nanofibers. metall-mater-eng.com

The morphology of the resulting material can range from a dense mat to a coral-like structure, with fiber diameters spanning from hundreds of nanometers to a few micrometers. metall-mater-eng.com The technique allows for the creation of a network of arbitrarily oriented nanofibers with a high aspect ratio. hsbi.de These electrospun magnetic nanofiber mats are investigated for various applications due to their unique structural and magnetic properties. hsbi.demdpi.com The magnetic properties of the nanofiber mats, which can contain nanoparticles either embedded within or as part of the fiber itself, are influenced by the nanoparticle diameters and any post-treatment processes. hsbi.deresearchgate.net

Research has shown that the magnetic characteristics of the nanofibers can be tailored. For instance, analysis may reveal a distribution of crystallite sizes within the material, including a superparamagnetic fraction with very small crystallites (<13nm). metall-mater-eng.com The electrospinning process is valued for its simplicity and effectiveness in fabricating ultra-thin nanofibers, which can be produced as randomly oriented fibrous mats or as aligned fibers. researchgate.net

Table 1: Research Findings on Electrospun this compound Nanofibers

Precursor/Polymer System Key Process Resulting Structure Key Findings
Ni-ferrite gel / PVP Sol-gel and Electrospinning Nanocrystalline NiFe₂O₄ dense mat to coral-like fiber structure. metall-mater-eng.com Resulted in fibers with diameters from nanometers to micrometers; identified a superparamagnetic fraction. metall-mater-eng.com
Polyacrylonitrile (B21495) (PAN) / NiFe₂O₄ nanoparticles Electrospinning Network of arbitrarily oriented nanofibers. hsbi.de Magnetic properties depend on nanoparticle diameter and post-treatment. hsbi.de

Control of Particle Size, Shape, and Composition in Nanomaterials

The physical and chemical properties of nanomaterials, including this compound, are critically dependent on their size, shape, and composition. rsc.orgnih.gov Precise control over these parameters is essential for tuning their magnetic and other functional characteristics. canada.canih.gov One effective method for achieving this control is the solution-phase thermal decomposition of metal oleate (B1233923) precursors. canada.ca

Through this approach, several synthetic variables can be manipulated to modify the final nanoparticle characteristics. The initial ratio of nickel to iron in the precursor oleate mixture directly influences both the composition and the shape of the resulting nanocrystals. canada.ca For example, altering the Ni:Fe ratio can systematically change the nanoparticle morphology from star-like shapes to cubes and eventually to spheres. canada.ca Furthermore, parameters such as the decomposition time of the precursors and the conditions under which they are dried play a significant role in determining the final size and shape of the nanoparticles. canada.ca This level of control allows for the synthesis of single-crystal nanoparticles with a uniform distribution of nickel and iron throughout the structure. canada.ca

Table 2: Influence of Precursor Composition on Nanoparticle Morphology

Initial Ni:Fe Precursor Ratio Resulting Nanoparticle Shape Average Particle Size
83:17 Irregular, star-like particles 7.3 nm
67:33 Mixture of stars and rounded cubes Not specified
50:50 Mixture of cubes and spheres 7.3 nm
17:83 Spheres 11.0 nm

Data derived from studies on nickel/iron oxide nanocrystals via solution-phase decomposition of metal oleate precursors. canada.ca

Post-Synthesis Annealing and Material Modification

Post-synthesis annealing is a critical thermal treatment step that significantly influences the structural and magnetic properties of this compound. scirp.orgresearchgate.net This process is essential for enhancing the crystallinity of the material, which tends to improve as the annealing temperature increases. nih.gov The temperature at which annealing is performed has a direct and pronounced effect on the grain size of the NiFe₂O₄ nanocrystals. scirp.orgresearchgate.net

Research has consistently shown that as the annealing temperature is raised, the average grain size of the nanoparticles increases. For instance, in NiFe₂O₄ synthesized by the sol-gel method, the average grain size was observed to increase from 31 nm to 54 nm as the annealing temperature was elevated from 500°C to 1000°C. scirp.orgresearchgate.net Similarly, in nanoparticles produced by a dextrin-mediated sol-gel combustion method, the crystallite size grew from 20.6 nm at 600°C to 68.6 nm at 1000°C. acs.org

This modification of the physical structure has a profound impact on the magnetic properties of the material. Saturation magnetization (Ms), a measure of the maximum magnetic moment of the material, generally increases with the grain size as a consequence of higher annealing temperatures. scirp.orgacs.org Conversely, coercivity (Hc), which is the resistance of a magnetic material to becoming demagnetized, tends to decrease with increasing annealing temperature and larger grain size. scirp.org However, at very high temperatures, such as 1000°C, the formation of pores can lead to a decrease in magnetization. scirp.org

Table 3: Effect of Annealing Temperature on NiFe₂O₄ Properties

Annealing Temperature (°C) Average Grain/Crystallite Size (nm) Saturation Magnetization (emu/g) Coercivity (Oe)
500 31 scirp.orgresearchgate.net 26.1 scirp.org 157 scirp.org
600 20.6 acs.org 32.37 acs.org 63.65 acs.org
800 42 scirp.org 37.74 acs.org 93.66 acs.org
900 48 scirp.org 55.4 scirp.org 51 scirp.org
1000 54 scirp.orgresearchgate.net 43.15 acs.org 9.94 acs.org

Data compiled from multiple studies to show general trends. scirp.orgresearchgate.netacs.org Specific values may vary based on the synthesis method.

Structural Elucidation and Microstructural Characterization of Diiron Nickel Tetraoxide

Crystallographic Analysis of the Spinel Phase

Diiron nickel tetraoxide crystallizes in the inverse spinel structure, a specific arrangement within the larger class of spinel compounds. scielo.brresearchgate.net This structure is characterized by a face-centered cubic (FCC) lattice of oxygen anions, with cations occupying specific interstitial tetrahedral (A) and octahedral (B) sites. ekb.egacs.org In the ideal inverse spinel structure of NiFe₂O₄, the divalent nickel (Ni²⁺) ions occupy the octahedral sites, while the trivalent iron (Fe³⁺) ions are equally distributed between the tetrahedral and octahedral sites. scielo.brjmaterenvironsci.comfz-juelich.de The precise arrangement and crystallographic parameters are determined using advanced diffraction techniques.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters

X-ray diffraction (XRD) is a primary technique for confirming the crystalline phase and determining the lattice parameters of this compound. XRD patterns of synthesized NiFe₂O₄ consistently show diffraction peaks corresponding to a single-phase cubic spinel structure, without the presence of impurity phases like nickel oxide (NiO) or hematite (B75146) (α-Fe₂O₃) when synthesis is optimal. jmaterenvironsci.commdpi.com The diffraction peaks are indexed to reflection planes such as (111), (220), (311), (400), (422), (511), and (440), which are characteristic of the FCC spinel lattice. ekb.eg

The lattice parameter, 'a', is a crucial measure of the unit cell size. For polycrystalline NiFe₂O₄, this value is typically found to be in close agreement with standard values from the Joint Committee on Powder Diffraction Standards (JCPDS). Experimental values are often reported in the range of 8.33 Å to 8.35 Å. scielo.brmeral.edu.mmresearchgate.net For instance, studies have reported lattice parameters of 8.34 Å and approximately 8.35 Å. scielo.brmeral.edu.mm Another study recorded a lattice constant of 8.339 Å, which is consistent with the standard JCPDS Card No. 10-0325. researchgate.netvnu.edu.vn The precise value can be influenced by synthesis methods and conditions, such as annealing temperature, which affects crystallite size and stoichiometry. researchgate.netirost.ir

Table 1: Lattice Parameters of this compound from XRD Analysis
Synthesis/Annealing ConditionLattice Parameter (a) in ÅCrystallite Size (nm)Reference
Polycrystalline Powder8.3423.75 - 45.99 meral.edu.mm
Synthesized via Co-precipitation~8.35Not Specified scielo.br
Annealed at 800 °C8.34442.57 researchgate.net
Standard (JCPDS No. 10-0325)8.339Not Applicable researchgate.netvnu.edu.vn
Synthesized via Sol-GelNot Specified~21 researchgate.net

Neutron Diffraction for Cation Distribution Studies

Studies using joint structural modeling of neutron and X-ray powder diffraction data have confirmed that hydrothermally synthesized NiFe₂O₄ nanoparticles adopt a fully inverse spinel structure. rsc.org This corresponds to an inversion parameter (x) of 1.00 in the formula [Fe³⁺₁₋ₓNi²⁺ₓ]ᵗᵉᵗ[Fe³⁺₂₋ₓNi²⁺ₓ]ᵒᶜᵗO₄. rsc.org In this arrangement, all Ni²⁺ ions occupy the octahedral [B] sites, while Fe³⁺ ions are split equally between the tetrahedral (A) and octahedral [B] sites, represented as (Fe³⁺)[Ni²⁺Fe³⁺]O₄. rsc.org This ordered arrangement is crucial as it is the primary source of the material's net magnetic moment. e3s-conferences.org Some studies using techniques like Rietveld refinement of XRD data also support a high degree of inversion, with inversion parameters measured as high as 0.95. jmaterenvironsci.com

Structural Investigations of Cubic Systems (Fd-3m Space Group)

The crystal structure of this compound belongs to the cubic crystal system and is specifically described by the Fd-3m space group (No. 227). jmaterenvironsci.comresearchgate.netarxiv.org This space group dictates the symmetry elements of the crystal, including the positions of the atoms within the unit cell. In this structure, the oxygen ions form a cubic close-packed lattice. The cations are located in the interstitial sites: one-eighth of the tetrahedral holes and one-half of the octahedral holes are occupied. acs.org Rietveld refinement of XRD data is a common method used to confirm that the synthesized material conforms to the Fd-3m space group and to determine atomic positions and site occupancy factors, further validating the inverse spinel structure. ekb.egjmaterenvironsci.comnih.gov Synchrotron diffraction studies have also confirmed the centrosymmetric Fd-3m structure at room temperature. arxiv.org

Morphological and Microscopic Characterization

The macroscopic properties of this compound are significantly influenced by its microstructure, including the size, shape, and arrangement of its constituent grains and particles. Electron microscopy techniques are indispensable for characterizing these features.

Scanning Electron Microscopy (SEM) for Surface Topography and Fiber Structure

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and microstructure of this compound powders and films. SEM images reveal details about grain size, shape, and the degree of agglomeration. ekb.eg For bulk or sintered samples, SEM shows that the surfaces can be crack-free with uniformly distributed continuity. meral.edu.mm The grain sizes can vary significantly depending on the synthesis method and thermal treatment; average grain sizes of around 475.87 nm have been observed in some studies. meral.edu.mm

In the case of nanoparticles, SEM analysis often shows the formation of agglomerates due to magnetic interactions between the particles. irost.irtandfonline.com The morphology of these agglomerates can vary, with some studies reporting irregularly shaped particles that form larger clusters. irost.ir The individual particles within these clusters are often observed to have polyhedral or nearly spherical shapes. ekb.eg

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Morphology

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, making it ideal for characterizing the size, shape, and crystal structure of individual nanoparticles. TEM micrographs have confirmed that NiFe₂O₄ nanoparticles can be synthesized with various morphologies, though they are often uniformly distributed and spherical. nih.gov Studies have reported average particle sizes ranging from as small as 8.9 nm to larger sizes around 90 nm, depending on the synthesis route. irost.irbohrium.com For example, nanoparticles prepared by a sol-gel method were found to have an average size of 9.7 nm, while a hydrothermal method produced crystallites with an average diameter of 8.9 nm. nih.govbohrium.com

High-Resolution TEM (HR-TEM) can resolve the crystal lattice fringes, allowing for the measurement of interplanar distances. For instance, an interplanar distance of 0.25 nm has been measured, which corresponds to the (311) plane of the FCC crystal structure, a characteristic reflection for spinel ferrites. nih.gov Furthermore, Selected Area Electron Diffraction (SAED) patterns obtained via TEM consist of rings corresponding to various crystallographic planes—(220), (311), (400), (511), and (440)—which confirms the polycrystalline nature and the Fd-3m cubic symmetry of the nanoparticles. nih.gov

Table 2: Nanoparticle Size and Morphology from TEM Analysis
Synthesis MethodAverage Particle/Crystallite Size (nm)Observed MorphologyReference
Sol-Gel9.7Uniformly distributed, spherical shape nih.gov
Hydrothermal8.9Small particle size, good crystalline nature bohrium.com
Co-precipitation10 - 20Irregular shape, form aggregates researchgate.net
Polyacrylamide Gel~90Irregular form, some agglomeration irost.ir
Sol-Gel Auto Combustion16.80Not specified tandfonline.com

Atomic Force Microscopy (AFM) for Surface Details and Nanofiber Analysis

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of this compound at the nanoscale. Studies on nickel ferrite (B1171679) thin films have shown that all films exhibit a granular nature. researchgate.net The surface morphology, including grain size and roughness, is significantly influenced by deposition parameters such as time. For instance, in pulsed laser deposition, as the deposition time increases, both the grain size and the surface roughness of the resulting thin films tend to increase. researchgate.net This is because longer deposition times allow for the formation of larger, more defined granular structures.

AFM has also been instrumental in characterizing the morphology of NiFe₂O₄ nanofibers produced through methods like electrospinning. researcher.lifedntb.gov.ua This technique allows for the visualization of the fiber structure, revealing details about their diameter, surface texture, and whether they form single-particle or multi-particle chains. researcher.life The morphology of these nanofibers can be tailored by adjusting synthesis parameters, which in turn influences their magnetic properties. researcher.life For example, annealing temperature can alter the crystallite size within the nanofibers, leading to a transition from superparamagnetic to soft ferromagnetic behavior. researcher.life

Table 1: Influence of Deposition Time on NiFe₂O₄ Thin Film Microstructure

Deposition Time (min) Film Thickness (nm) Grain Size (nm) Roughness (nm)
16 62 30 1.8
24 87 37 2.6
32 118 42 3.5
40 176 49 4.2

This table is generated based on data from structural studies of nickel ferrite thin films. researchgate.net

Elemental and Chemical State Analysis

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX) is a standard method for determining the elemental composition of this compound, consistently confirming the presence of nickel (Ni), iron (Fe), and oxygen (O). d-nb.inforesearchgate.net The analysis is crucial for verifying the stoichiometry of the synthesized material. For instance, EDX analysis of NiFe₂O₄ nanoparticles prepared by a solution combustion process revealed atomic ratios for Ni/Fe of approximately 1:2, consistent with the theoretical formula. acs.org This confirms the successful formation of the desired compound without significant impurities. acs.org However, the synthesis method can impact the final elemental ratios; for example, samples prepared via co-precipitation have sometimes shown a nickel deficiency and an excess of oxygen compared to those made by the sol-gel method. bohrium.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States

X-ray Photoelectron Spectroscopy (XPS) provides critical insights into the surface chemistry and electronic states of the constituent elements in this compound. The analysis of the Ni 2p and Fe 2p core level spectra is particularly important for determining the oxidation states.

For nickel, the Ni 2p spectrum typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, along with characteristic satellite peaks. researchgate.net The binding energies of the main peaks, located around 853.3-856.2 eV for Ni 2p₃/₂ and 872.8 eV for Ni 2p₁/₂, are indicative of Ni being in the +2 oxidation state (Ni²⁺). researchgate.netrruff.info

Similarly, the Fe 2p spectrum is used to confirm the oxidation state of iron. The spectrum is characterized by the Fe 2p₃/₂ and Fe 2p₁/₂ spin-orbit components. The binding energies for Fe 2p₃/₂ (around 710.5-712.6 eV) and Fe 2p₁/₂ (around 724.0-726.8 eV) correspond to the Fe³⁺ oxidation state. researchgate.nethelmholtz-berlin.de Some studies also identify the presence of both Fe²⁺ and Fe³⁺ states on the surface, indicated by distinct peaks within the Fe 2p envelope. researchgate.nethelmholtz-berlin.de The presence of both Ni²⁺ and Fe³⁺ oxidation states is a key confirmation of the formation of the single-phase cubic NiFe₂O₄ structure. researchgate.net

Table 2: Representative XPS Binding Energies for this compound (NiFe₂O₄)

Element & Region Oxidation State Binding Energy (eV) Satellite Peak (eV)
Ni 2p₃/₂ Ni²⁺ ~853.3 - 856.2 ~861.7 - 862.2
Ni 2p₁/₂ Ni²⁺ ~872.8 ~879.6
Fe 2p₃/₂ Fe³⁺ ~710.5 - 712.6 ~719.8
Fe 2p₁/₂ Fe³⁺ ~724.0 - 726.8 ~731.3

This table compiles typical binding energy ranges from various XPS studies. researchgate.netresearchgate.netsurfacesciencewestern.comscispace.com

Correlation Between Synthesis Parameters and Resultant Microstructure

The microstructure of this compound is highly dependent on the synthesis method and associated parameters, such as annealing temperature and the use of surfactants. Different synthesis routes yield nanoparticles with distinct morphologies, sizes, and distributions.

The sol-gel method , for example, tends to produce nanoparticles that are almost spherical, slightly agglomerated, and have a narrow particle size distribution (e.g., 18–25 nm). ias.ac.inresearchgate.net In contrast, the co-precipitation technique often results in particles with an irregular shape, a smaller average size, and a wider size distribution (e.g., 8–20 nm). ias.ac.inresearchgate.net Furthermore, materials produced by the sol-gel method generally exhibit higher purity. ias.ac.in

Annealing temperature is another critical parameter that directly influences the crystallite size. For both sol-gel and co-precipitation methods, increasing the annealing temperature leads to an increase in the particle size. ias.ac.inresearchgate.net For instance, co-precipitated NiFe₂O₄ particles annealed at 400°C may be superparamagnetic, but become ferrimagnetic when the annealing temperature is raised to 600°C, a change directly linked to the growth in particle size. ias.ac.in

The use of surfactants during synthesis can also dictate the final morphology. Studies have shown that different synthesis conditions, such as using specific surfactants (e.g., cationic CTAB), can produce distinct morphologies like nanocubes, which can enhance properties like cyclic stability for battery applications. tudelft.nltudelft.nl In contrast, surfactant-free methods may lead to mixed rhombohedron morphologies with higher surface areas. tudelft.nltudelft.nl

Table 3: Effect of Synthesis Method on NiFe₂O₄ Nanoparticle Microstructure

Synthesis Method Typical Particle Shape Typical Particle Size Size Distribution Purity/Phase
Sol-Gel Almost spherical Moderate (e.g., 18-25 nm) Narrow High purity
Co-precipitation Irregular Small (e.g., 8-20 nm) Wide Can have impurities (e.g., hematite)
Solid-State Reaction Close-to-spherical Varies with temperature/time Narrow (under optimal conditions) Pure phase at 800-1000°C

This table summarizes findings from comparative studies on synthesis methods. ias.ac.inresearchgate.netmdpi.com

Advanced Electronic and Magnetic Properties Research on Diiron Nickel Tetraoxide

Electronic Structure and Charge Transport Phenomena

The electronic structure and charge transport properties of diiron nickel tetraoxide (NiFe₂O₄), a member of the spinel ferrite (B1171679) family, are critical to its diverse applications in electronics and catalysis. ontosight.airsc.org As a semiconductor, its behavior is dictated by the arrangement of its constituent ions and the resulting electronic bands.

Investigation of Band Structure and Band Gap Properties

This compound possesses a complex electronic structure arising from the hybridization of Ni 3d, Fe 3d, and O 2p orbitals. The material typically exhibits an inverse spinel structure where Ni²⁺ ions occupy octahedral sites, and Fe³⁺ ions are distributed between both tetrahedral and octahedral sites. iau.ir This arrangement significantly influences the material's band structure.

The optical band gap (Eg) of NiFe₂O₄ has been reported to vary, with values generally falling in the range of 2.90 to 3.60 eV. sci-hub.se Some studies have reported a band gap of around 1.0 eV for nanocomposites of NiFe₂O₄ with polyaniline. researchgate.netnih.gov The band gap can be influenced by factors such as synthesis method, particle size, and doping. For instance, doping with manganese has been shown to alter the band gap. sci-hub.se Similarly, the presence of carbon nanotubes as a substrate has been observed to reduce the band gap energy. iau.ir In contrast, some research on bismuth-doped nickel-zinc (B8489154) ferrites showed a stable band gap of approximately 3.20 eV, regardless of the dopant concentration. acs.org

Table 1: Reported Band Gap Values for this compound and Related Materials

MaterialReported Band Gap (eV)Reference
Ni₁₋ₓMnₓFe₂O₄ Thin Films2.90 - 3.60 sci-hub.se
PANI-NiFe₂O₄ Nanocomposite1.0 researchgate.netnih.gov
NiFe₂O₄ on CNTsReduction observed iau.ir
Bi-doped Ni-Zn Ferrite~3.20 acs.org
Pure NiFe₂O₄~2.62 (bulk) chalcogen.ro
Cu-doped NiFe₂O₄3.25 - 2.39 chalcogen.ro

Fermi Level and Work Function Modulation

The Fermi level (E_F), representing the energy level with a 50% probability of being occupied at non-zero temperatures, and the work function, the minimum energy required to remove an electron from the material's surface, are crucial parameters for electronic devices. rsc.orgstackexchange.com For NiFe₂O₄, the work function can be influenced by surface conditions, such as hydroxylation, and the presence of defects like oxygen vacancies. researchgate.net

Studies on nickel-zinc ferrites have reported a work function of approximately 5.88 eV. acs.org Doping and the creation of nanocomposites can modulate the work function. For example, a NiFe₂O₄/rGO/CNT tertiary nanocomposite exhibited a lower effective work function of 1.92 eV. rsc.org The introduction of a nickel interlayer in a Mo₂C/Ni/Fe₃O₄ heterostructure created a gradient in the work function (4.6 / 5.0 / 5.2 eV), which reduced interfacial Schottky barriers. rsc.org It is important to note that the Fermi level position can shift due to factors like vacuum annealing, which can create oxygen vacancies and move the Fermi level away from the valence band maximum. researchgate.net

Conductivity Mechanisms in Oxide Materials

The electrical conductivity in this compound is primarily governed by the hopping of charge carriers between ions of different valence states. asianpubs.orgresearchgate.net This hopping mechanism is characteristic of many transition metal oxides. The conductivity can be either n-type or p-type, depending on the stoichiometry and the presence of specific ions. researchgate.net

In NiFe₂O₄, the electrical conduction is attributed to the hopping of electrons between Fe²⁺ and Fe³⁺ ions located at the octahedral sites. scirp.org The conductivity generally increases with frequency, a behavior consistent with the hopping model. researchgate.net The nature and concentration of charge carriers can be influenced by doping. For instance, the substitution of Ni²⁺ with Zn²⁺ can lead to the migration of some Fe ions, increasing the number of ferric and ferrous ions at the octahedral sites and thereby affecting conductivity. scirp.org The conductivity of NiFe₂O₄ is also temperature-dependent, typically exhibiting semiconductor behavior where resistivity decreases with increasing temperature. scirp.org

Redox Properties and Electron Transfer Dynamics

The redox properties of this compound are central to its catalytic and electrochemical applications. acs.org These properties are linked to the ability of the constituent metal ions, particularly iron and nickel, to exist in multiple oxidation states. Electron transfer can occur through several pathways, including ligand-to-metal charge transfer (LMCT) and metal-to-metal charge transfer (MMCT). osu.edu

Upon photoexcitation, electron transfer from the O 2p valence band to the Fe 3d conduction band can occur. osu.edu This process can lead to the formation of polarons, where electrons localize on octahedral Fe centers and holes localize on octahedral Ni centers. osu.edu This charge transfer can drive a spin-state transition in the Ni ions on an ultrafast timescale. osu.edu The presence of oxygen vacancies can also play a significant role in the electron transfer dynamics by inducing the surrounding delocalized electrons to be excited to the conduction band, thereby improving electron transfer. acs.org Furthermore, the formation of heterostructures, such as with carbon dots or other metal oxides, can enhance charge separation and interfacial charge transfer, improving the material's performance in photocatalytic and photoelectrochemical applications. rsc.orgaip.org

Magnetic Phenomena and Spin Interactions

This compound is a well-known ferrimagnetic material, where the magnetic moments of the ions on the tetrahedral (A) and octahedral (B) sites are aligned in opposite directions, resulting in a net magnetic moment. smolecule.com This inherent magnetic nature, coupled with its nanostructural possibilities, gives rise to interesting magnetic phenomena.

Ferrimagnetism and Superparamagnetic Behavior in Nanoparticles

In its bulk form, this compound exhibits typical ferrimagnetic behavior. researchgate.net However, when the particle size is reduced to the nanometer scale, it can display superparamagnetism. tandfonline.comtandfonline.com Superparamagnetism occurs when the thermal energy is sufficient to overcome the magnetic anisotropy energy of a single-domain nanoparticle, causing its magnetic moment to fluctuate randomly. This behavior is typically observed at room temperature for NiFe₂O₄ nanoparticles with an average particle size below a critical value, which has been reported to be around 6 nm. tandfonline.comtandfonline.com

The transition from ferrimagnetism to superparamagnetism is size-dependent. mdpi.com As the particle size decreases, the coercivity (the magnetic field required to reduce the magnetization to zero) also tends to decrease. For single-domain ferromagnetic nanoparticles, an increasing trend in coercivity with increasing particle size has been observed. researchgate.net The magnetic properties, including saturation magnetization and coercivity, are also influenced by the synthesis method and any subsequent treatments. researchgate.netmdpi.com For example, nickel ferrite nanoparticles encapsulated within carbon nanotubes have been shown to exhibit superparamagnetic-like behavior. aip.org

Magnetization Dynamics and Quasistatic Magnetic Properties

The study of magnetization dynamics and quasistatic magnetic properties of this compound reveals complex behaviors influenced by the material's form and structure. mdpi.comresearchgate.net Theoretical and experimental investigations on nanofibers containing this compound nanoparticles have highlighted that the magnetic properties are largely dependent on the material, fiber diameter, and orientation relative to an external magnetic field. mdpi.comresearchgate.net

Quasistatic magnetic measurements performed on nanoparticle ensembles of this compound often demonstrate superparamagnetic behavior, characterized by a blocking temperature below room temperature. scispace.comresearchgate.net In this state, the material exhibits magnetic properties in the presence of a magnetic field but shows zero coercivity and remanence once the field is removed. researchgate.net For thin films, specialized techniques such as custom-built broadband ferromagnetic resonance (FMR) setups are utilized to probe the magnetization dynamics. aip.org These studies are crucial for understanding the high-frequency response of the material, which is essential for applications in microwave and spintronic devices. aip.org The magnetic properties of nanofiber mats embedded with these nanoparticles are dominated by single-particle characteristics rather than by clusters of interacting nanoparticles, especially after thermal treatments. mdpi.com

Influence of Nanoparticle Size and Morphology on Magnetic Characteristics

The synthesis method plays a pivotal role in determining the morphology and size distribution of the nanoparticles, which in turn dictates their magnetic properties. ias.ac.in For instance, nanoparticles synthesized via the sol-gel method tend to be spherical with a narrow size distribution and exhibit ferrimagnetic behavior. ias.ac.in In contrast, the co-precipitation technique often yields irregularly shaped particles with a wider size distribution that may exhibit superparamagnetism at smaller sizes (e.g., annealed at 400°C). ias.ac.in Embedding the nanoparticles within an inert matrix like silica (B1680970) (SiO₂) is a strategy used to control particle size, prevent overgrowth during thermal treatments, and induce superparamagnetic properties. bohrium.com

Below is a table summarizing the effect of synthesis method and annealing temperature on the properties of nickel ferrite nanoparticles.

Synthesis MethodAnnealing Temp. (°C)Crystallite Size (nm)Magnetic BehaviorSaturation Magnetization (Ms) (emu/g)
Co-precipitation4008 - 20SuperparamagneticLow
Co-precipitation600-FerrimagneticIncreased
Sol-gel40018 - 25FerrimagneticHigh
Sol-gel600-FerrimagneticHigh

Data compiled from research findings. ias.ac.in

Magnetic Anisotropy and its Control

Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a crucial parameter in this compound. The total anisotropy energy density in nanoparticles includes contributions from magnetocrystalline, surface, and shape anisotropy. unipi.it For nanoparticles, the effective magnetic anisotropy constant (Keff) is often significantly larger than that of the bulk material, primarily due to the increased contribution of surface anisotropy. unipi.it

The origin of induced magnetic anisotropy has been a subject of detailed investigation. One model proposes that it results from preferentially oriented Jahn-Teller distortions associated with Ni²⁺ ions located on the tetrahedral (A) sites of the spinel lattice. aip.org Control over magnetic anisotropy can be exerted through various means. In thin films, for example, strain induced by the lattice mismatch with the substrate is a principal factor determining the anisotropy. aip.orgnih.gov By choosing substrates with a near-perfect lattice match, such as ZnGa₂O₄, strain-free films with lower anisotropy can be grown. aip.org Ferromagnetic resonance (FMR) measurements are a key tool for determining both magnetocrystalline and uniaxial anisotropy fields in these films. nih.gov

The table below shows examples of anisotropy fields in nickel ferrite thin films grown on different substrates.

Substrate (Orientation)Film Thickness (µm)Magnetocrystalline Anisotropy Field (H₄) (kOe)Uniaxial Anisotropy Field (Hₐ) (kOe)
MGO (100)2.5 - 16-0.24 to -0.86Decreased with thickness
MGO (110)2.5 - 16-0.24 to -0.86Increased with thickness

Data sourced from FMR measurements on LPE grown films. nih.gov

Temperature Dependence of Magnetic Properties

The magnetic properties of this compound exhibit a strong dependence on temperature. The annealing temperature used during synthesis is a critical parameter that influences the grain size of the nanoparticles. scirp.orgresearchgate.net Generally, an increase in annealing temperature leads to larger grain sizes and improved crystallinity. scirp.org This, in turn, results in an increase in saturation magnetization (Ms), approaching the value of bulk nickel ferrite. scirp.org For example, the saturation magnetization of nanoparticles annealed at 500°C was found to be 29.7 emu/g, which increased to 44.2 emu/g when annealed at 900°C. scirp.org

Conversely, coercivity (Hc) tends to decrease as the annealing temperature and particle size increase. researchgate.net This behavior is linked to the transition from single-domain to multi-domain magnetic structures. Low-temperature magnetic measurements are essential for characterizing phenomena such as superparamagnetism, where the blocking temperature (the temperature below which a material shows ferromagnetic behavior) is a key parameter. researchgate.net For nanoparticles smaller than a critical size (~10 nm), superparamagnetic behavior can be observed at room temperature. researchgate.net The Curie temperature (TC), the point at which the material transitions from ferrimagnetic to paramagnetic, is another fundamental temperature-dependent property that is influenced by the material's internal structure. nih.gov

Annealing Temperature (°C)Average Grain Size (nm)Saturation Magnetization (Ms) (emu/g)
5003129.7
6003532.5
7004136.8
8004640.1
9005044.2
10005441.5

Data based on sol-gel synthesized NiFe₂O₄. scirp.org

Spectroscopic Probes of Electronic and Magnetic States

Advanced spectroscopic techniques are indispensable for probing the local electronic structure and atomic arrangements in this compound, which are fundamental to its magnetic and electronic properties.

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for investigating the electronic state and local coordination environment of the constituent metal ions in this compound. mdpi.com By analyzing the features around the absorption edge of an element, such as the Ni K-edge or Fe K-edge, the oxidation state of the ions can be determined. mdpi.com Studies have confirmed that in nickel ferrite composites, the position of the Ni K-edge corresponds to an oxidation state of 2+ for the nickel ions. mdpi.com

The pre-edge region of the Fe K-edge XANES spectra can reveal information about the local symmetry. For instance, the presence of a pre-edge feature corresponding to the 1s to 3d electronic transition, which is typically forbidden under perfect octahedral symmetry, indicates distortions in the local geometry of the Fe ions. researchgate.net XANES analysis, often used in conjunction with EXAFS, is also crucial for determining the distribution of cations between the tetrahedral and octahedral sites within the spinel structure. researchgate.netgrafiati.com

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) provides quantitative details about the local atomic structure around a specific element. researchgate.net By analyzing the oscillations in the absorption coefficient above the absorption edge, information such as interatomic bond distances, coordination numbers, and the types of neighboring atoms can be extracted. researchgate.netacs.org

EXAFS studies on this compound have been used to determine the bond lengths of Fe-O and Fe-Fe, which were found to be approximately 1.87 Å and 3.05 Å, respectively. researchgate.net A primary application of EXAFS in the study of spinel ferrites is the quantitative determination of cation distribution between the tetrahedral (A) and octahedral (B) sites. acs.orgresearchgate.net This information is critical, as the magnetic properties of ferrites are governed by the superexchange interactions between cations on these different sites. aip.org Combining EXAFS with other techniques like X-ray diffraction and magnetization analysis provides a comprehensive understanding of the structure-property relationships in this compound. aip.org

Photoelectron Spectroscopic Studies of Electronic Structures

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to analyze the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound (NiFe₂O₄), XPS provides critical insights into its electronic structure by identifying the oxidation states of nickel, iron, and oxygen, which are fundamental to understanding its advanced electronic and magnetic properties.

Research employing XPS confirms the presence of Ni, Fe, and O in the NiFe₂O₄ structure. High-resolution spectra of the core levels reveal specific binding energies characteristic of the constituent elements in their respective oxidation states. The Ni 2p spectrum typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, along with satellite peaks. The binding energy for the Ni 2p₃/₂ peak is regularly observed around 855.0 eV to 856.2 eV, which is characteristic of Ni²⁺ in an octahedral coordination within the spinel structure. osti.govresearchgate.net Similarly, the Fe 2p spectrum is resolved into Fe 2p₃/₂ and Fe 2p₁/₂ components. The Fe 2p₃/₂ peak, found at approximately 710.27 eV to 711.7 eV, confirms the presence of Fe³⁺ ions. osti.govresearchgate.net Some studies have also detected shoulders or separate peaks that indicate the presence of other valence states, such as Ni³⁺ and Fe²⁺, which often relate to surface defects or non-stoichiometry. nih.gov

The O 1s spectrum is also crucial. It is often deconvoluted into multiple peaks. The main peak, typically around 529.11 eV to 530.5 eV, corresponds to the oxygen atoms in the crystal lattice (O²⁻). researchgate.net Additional peaks at higher binding energies can be attributed to surface hydroxyl groups (-OH) or oxygen vacancies, which are common surface defects. researchgate.net These spectroscopic findings are essential for validating the successful synthesis of the target NiFe₂O₄ compound and for correlating its surface chemistry with its functional properties. researchgate.net

Element OrbitalBinding Energy (eV)Inferred Oxidation StateReference
Ni 2p₃/₂855.0 - 856.2Ni²⁺ osti.govresearchgate.net
Ni 2p₁/₂873.47Ni²⁺ researchgate.net
Fe 2p₃/₂710.27 - 711.7Fe³⁺ osti.govresearchgate.net
Fe 2p₁/₂723.11Fe³⁺ researchgate.net
O 1s529.11 - 530.5O²⁻ (Lattice Oxygen) researchgate.net

Defect Chemistry and its Impact on Electronic and Magnetic Properties

The electronic and magnetic properties of this compound are not solely determined by its ideal crystal structure but are profoundly influenced by its defect chemistry. Defects such as cation and anion vacancies, interstitials, and cation substitutions can significantly alter the material's characteristics. The controlled introduction of these defects is a key strategy for tuning the functionality of NiFe₂O₄ for specific applications.

Oxygen vacancies are a common type of defect in spinel ferrites, often forming during synthesis or processing under specific atmospheric conditions. These vacancies can create an excess of electrons, which may lead to the reduction of neighboring cations (e.g., Fe³⁺ to Fe²⁺) to maintain charge neutrality. This process directly impacts the electrical conductivity of the material. An increase in oxygen vacancies can lead to the formation of electron-rich sites, potentially enhancing conductivity. mdpi.com Furthermore, these vacancies can act as active sites, for instance, in catalysis, by modifying the surface electronic structure. mdpi.com

Cation distribution and vacancies also play a crucial role. NiFe₂O₄ has an inverse spinel structure where Ni²⁺ ions occupy octahedral [B] sites, and Fe³⁺ ions are distributed between tetrahedral (A) and octahedral [B] sites. researchgate.net However, defects can lead to a redistribution of these cations. For example, the formation of Fe vacancies at tetrahedral sites has been linked to the creation of magnetically "dead" layers in thin films. acs.org Conversely, doping NiFe₂O₄ with other transition metal ions (e.g., Co²⁺, Zn²⁺, Mn²⁺) intentionally introduces substitutional defects. bohrium.commdpi.com These dopants can alter the lattice parameters, strain, and, most importantly, the magnetic exchange interactions between the A and B sites. bohrium.commdpi.com

The impact on magnetic properties is particularly significant. The introduction of non-magnetic ions like Zn²⁺, which preferentially occupy tetrahedral sites, weakens the A-B superexchange interaction, typically leading to a decrease in saturation magnetization. mdpi.com Doping can also influence magnetic anisotropy and coercivity. For instance, increased spin disorder on the surface layer, often associated with smaller particle sizes and defects, can lead to changes in coercivity. mdpi.com The presence of structural defects like antiphase boundaries, which can form when films are grown on mismatched substrates, is also known to degrade magnetic properties. aip.org Conversely, reducing these defects by using lattice-matched substrates can improve magnetic ordering and lower magnetic damping. aip.org Annealing temperature is another critical factor, as it can reduce lattice defects and strains, leading to an increase in saturation magnetization due to the formation of more ordered unit cells. researchgate.net

Defect/Dopant TypeImpact on Electronic PropertiesImpact on Magnetic PropertiesReference
Oxygen VacanciesIncreases electrical conductivity; creates active surface sites.Can alter cation oxidation states, indirectly affecting net magnetization. mdpi.com
Fe VacanciesCan create magnetically "dead" layers.Reduces local magnetization. acs.org
Structural Defects (e.g., Antiphase Boundaries)-Leads to inferior static and dynamic magnetic properties. aip.org
Doping with Zn²⁺Alters cation distribution.Decreases saturation magnetization (Mₛ). mdpi.com
Doping with Mn²⁺Modifies cation distribution.Decreases saturation magnetization (Mₛ) and remanent magnetization. mdpi.com
Doping with Co²⁺Can cause Ni²⁺ to occupy both tetrahedral and octahedral sites.Decreases saturation magnetization (Mₛ) and remanent magnetization. mdpi.com
Annealing (Reduces Defects/Strain)Improves crystallinity.Increases saturation magnetization (Mₛ). researchgate.net

Catalytic and Electrocatalytic Investigations of Diiron Nickel Tetraoxide

Heterogeneous Catalysis Mechanisms

Diiron nickel tetraoxide functions as a robust heterogeneous catalyst, facilitating a variety of chemical reactions. Its solid-state nature allows for easy separation from reaction mixtures, a key advantage in industrial processes. rsc.orgnih.gov The catalytic prowess of NiFe₂O₄ is attributed to the presence of both nickel and iron ions in its spinel structure, which can exist in multiple oxidation states, enabling redox cycles crucial for catalysis. nih.gov

Catalytic Degradation of Organic Pollutants

This compound nanoparticles have demonstrated effectiveness in the degradation of persistent organic pollutants found in wastewater. nanorh.comnih.gov The mechanism often involves the generation of highly reactive free radicals, such as hydroxyl radicals (•OH), which attack and break down the complex organic molecules into simpler, less harmful substances like CO₂, H₂O, and other byproducts. scielo.br

In a process known as photocatalysis, NiFe₂O₄, sometimes in combination with other semiconductors like titanium dioxide (TiO₂), can be activated by light to create electron-hole pairs. scielo.br These charge carriers then react with water and dissolved oxygen to produce the destructive free radicals. scielo.br For instance, a NiFe₂O₄/TiO₂ hybrid material showed significant removal of Crystal Violet and Congo Red dyes under visible light irradiation. scielo.br The photocatalytic activity is influenced by factors such as the catalyst's band gap, surface area, and morphology. acs.org

Another avenue for pollutant degradation is through Fenton-like or photo-Fenton reactions. In the presence of hydrogen peroxide (H₂O₂), NiFe₂O₄ can catalyze the formation of hydroxyl radicals, leading to the efficient degradation of dyes like Methylene Blue, Rhodamine B, and Congo Red. nih.gov The efficiency of this process can be influenced by the calcination temperature of the nanoparticles, which affects their properties. nih.govacs.org

Furthermore, NiFe₂O₄ can be used to activate persulfates, such as peroxymonosulfate (B1194676) (PMS), for the degradation of pollutants like phenol. nih.gov The addition of activating agents like hydroxylamine (B1172632) hydrochloride can significantly enhance the degradation efficiency by promoting the conversion between Fe³⁺ and Fe²⁺ ions, which accelerates the reaction rate. nih.gov

Below is a table summarizing the performance of this compound in the degradation of various organic pollutants.

PollutantCatalyst SystemConditionsDegradation EfficiencyReference
Crystal VioletNiFe₂O₄/TiO₂Visible light, 300 min77% scielo.br
Congo RedNiFe₂O₄/TiO₂Visible light, 30 min87% scielo.br
Methylene BlueNiFe₂O₄Visible light, H₂O₂High nih.gov
Rhodamine BNiFe₂O₄Visible light, H₂O₂High nih.gov
PhenolNiFe₂O₄/PMS/HApH 7, 60 min98.5% nih.gov

Oxidation Reactions (e.g., Alcohols to Aldehydes)

This compound nanoparticles have proven to be efficient and reusable catalysts for the selective oxidation of alcohols to their corresponding aldehydes and ketones, which are important industrial chemicals. nih.govrsc.orgiau.ir This transformation is a fundamental reaction in organic synthesis. researchgate.net The use of heterogeneous catalysts like NiFe₂O₄ is advantageous as it simplifies product purification and catalyst recycling. rsc.org

The catalytic activity of NiFe₂O₄ in alcohol oxidation often involves the use of an oxidizing agent, such as tert-butyl hydroperoxide (t-BHP) or molecular oxygen. nih.govresearchgate.netrsc.org For example, in the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), NiFe₂O₄ nanoparticles have achieved high conversion rates and selectivity under relatively mild conditions. nih.govrsc.org Studies have shown that a conversion of 85% of benzyl alcohol with 100% selectivity to benzaldehyde can be achieved at 60 °C in 3 hours using t-BHP as the oxidant. nih.govrsc.orgresearchgate.net Another study using sonochemical methods reported a 90% yield of benzaldehyde at room temperature. rsc.org

The magnetic properties of NiFe₂O₄ nanoparticles allow for their easy separation from the reaction mixture using an external magnet, enabling them to be reused for multiple cycles without a significant loss of catalytic activity. nih.govrsc.orgrsc.org The performance of the catalyst can be influenced by its size, crystallinity, and the reaction conditions. nih.govresearchgate.net

The table below presents findings from various studies on the oxidation of benzyl alcohol using this compound catalysts.

CatalystOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
NiFe₂O₄ NPst-BHP60385100 nih.govrsc.orgresearchgate.net
NiFe₂O₄ NPst-BHP (sonochemical)25-30290 (yield)100 rsc.org
Supported NiFe₂O₄O₂80-77100 rsc.orgnih.gov
Nano-functionalized NiFe₂O₄H₂O₂80782.4- rsc.org

Hydrogenation Reactions

This compound nanoparticles serve as durable and easily separable heterogeneous catalysts for catalytic transfer hydrogenation (CTH) and other hydrogenation reactions. researchgate.netrsc.org These reactions are crucial in the chemical industry for producing a wide range of products, including alcohols and amines.

In CTH, a molecule other than hydrogen gas, such as 2-propanol, is used as the hydrogen source. NiFe₂O₄ has been successfully used in the CTH of furfural (B47365) to furfuryl alcohol, achieving a 94% product yield at 180 °C. researchgate.netrsc.org The magnetic nature of the catalyst facilitates its recovery and reuse for several cycles without a decrease in performance. rsc.org These nanoparticles have also shown high selectivity in the CTH of other aldehydes. rsc.org

This compound can also be a component of more complex catalyst systems. For instance, palladium nanoparticles supported on amine-functionalized nickel ferrite (B1171679) have been developed for the hydrogenation of 2,4-dinitrotoluene (B133949) to 2,4-diaminotoluene, an important precursor for polyurethanes. nih.gov These composite catalysts demonstrate high activity and selectivity, and the magnetic support allows for easy separation and reuse. nih.gov Similarly, palladium nanoparticles on NiFe₂O₄-decorated carbon nanocomposites have been effective in the hydrogenation of nitrobenzene (B124822) to aniline (B41778). mdpi.com In some cases, the NiFe₂O₄ support itself shows catalytic activity. mdpi.com

Furthermore, NiFe₂O₄ has been investigated for its role in improving the hydrogen storage properties of materials like magnesium hydride (MgH₂). acs.org The addition of NiFe₂O₄ nanoparticles can significantly lower the temperature required for hydrogen release and improve the kinetics of hydrogen absorption. acs.org

Below is a table summarizing the performance of this compound in various hydrogenation reactions.

ReactionCatalyst SystemKey FindingsReference
Catalytic Transfer Hydrogenation of FurfuralNiFe₂O₄ nanoparticles94% yield of furfuryl alcohol at 180°C. Reusable for 5 cycles. researchgate.netrsc.org
Hydrogenation of 2,4-DinitrotoluenePd/NiFe₂O₄-NH₂Almost 100% selectivity and yield of 2,4-diaminotoluene. nih.gov
Hydrogenation of NitrobenzenePd/NiFe₂O₄-CNL100% nitrobenzene conversion and 99% aniline yield. mdpi.com
Hydrogen Storage in MgH₂MgH₂ + NiFe₂O₄Enhanced hydrogen absorption and desorption kinetics. acs.org

Carbon Dioxide Decomposition Catalysis

This compound has been investigated as a catalyst for the decomposition of carbon dioxide (CO₂), a critical reaction for mitigating greenhouse gas emissions. researchgate.netkiche.or.kr The process typically involves a redox cycle where the ferrite is first reduced to create an oxygen-deficient material, which then reacts with CO₂ to strip it of its oxygen atoms, leaving behind carbon. researchgate.netacs.org

The decomposition mechanism over NiFe₂O₄ nanoparticles can be initiated by reducing the ferrite with hydrogen gas (H₂), which creates oxygen vacancies in the spinel structure and produces water. researchgate.net This oxygen-deficient NiFe₂O₄ then adsorbs oxygen from CO₂ molecules, resulting in the deposition of carbon on the catalyst surface. researchgate.net Studies have shown that NiFe₂O₄ can be highly active for CO₂ decomposition at temperatures as low as 300°C. researchgate.net

The reduction of NiFe₂O₄ at high temperatures (e.g., 1073 K) can lead to the formation of a Ni-Fe alloy. acs.org When this reduced material is exposed to CO₂, it gets re-oxidized, primarily to Fe₃O₄, while the nickel tends to remain in its metallic state. acs.org The reaction with CO₂ typically starts at around 800 K. acs.org The efficiency of CO₂ decomposition is influenced by factors such as the degree of oxygen deficiency and the surface-to-volume ratio of the nanoparticles. researchgate.net Compared to other ferrites like copper ferrite, nickel ferrite generally requires higher temperatures for both the reduction and the subsequent CO₂ decomposition steps. acs.orgacs.org

Research has shown that NiFe₂O₄ can achieve significant CO₂ conversion rates. For instance, in a batch reactor, a conversion rate of 76% has been observed. kiche.or.kr

The table below summarizes key aspects of CO₂ decomposition using this compound.

Catalyst StateReaction with CO₂Key ObservationsReference
Oxygen-deficient NiFe₂O₄Decomposes CO₂ to C and O₂Active at temperatures as low as 300°C. researchgate.net
Reduced Ni-Fe alloyOxidized by CO₂ to Fe₃O₄ and metallic NiReaction with CO₂ starts around 800 K. acs.orgacs.org
NiFe₂O₄ in batch reactor-Achieved a CO₂ conversion rate of 76%. kiche.or.kr

Catalysis in Fullerene Preparation Processes

The catalytic applications of this compound extend to the synthesis of advanced carbon materials like fullerenes. While specific details on the direct catalytic role of NiFe₂O₄ in fullerene preparation are not extensively documented in the provided search results, the general catalytic properties of ferrites suggest a potential role. The synthesis of fullerenes often involves high-temperature processes where carbon sources are vaporized, and catalysts can influence the formation and yield of specific fullerene structures. Given NiFe₂O₄'s thermal stability and its activity in other carbon-related reactions like CO₂ decomposition, it is plausible that it could act as a catalytic surface or nucleation site in fullerene synthesis, although further research is needed to confirm this.

Electrocatalytic Performance and Applications

This compound is a promising electrocatalyst for key energy conversion reactions, particularly for water splitting to produce hydrogen and oxygen. mdpi.comrsc.org Its electrocatalytic activity stems from its favorable electronic structure, the synergistic effects between nickel and iron, and its stability in alkaline media. nih.govfrontiersin.org

NiFe₂O₄ has been extensively studied as an electrocatalyst for the Oxygen Evolution Reaction (OER), which is often the kinetic bottleneck in water electrolysis. nih.govfrontiersin.org The presence of iron in the nickel-based structure is known to significantly enhance OER activity. nih.gov Theoretical studies suggest that the reaction can proceed through different mechanisms on the NiFe₂O₄ surface, including pathways involving lattice oxygen. nih.gov The performance can be further improved by creating composite materials, for example, by combining NiFe₂O₄ with carbon nanotubes or other metal oxides, which can enhance conductivity and increase the number of active sites. rsc.orgrsc.org

In addition to the OER, this compound also exhibits activity for the Hydrogen Evolution Reaction (HER) in alkaline solutions. rsc.orgresearchgate.netresearchgate.net Doping NiFe₂O₄ with other elements, such as ruthenium, has been shown to dramatically boost its HER performance, achieving low overpotentials at high current densities. rsc.org Modifying NiFe₂O₄ with graphene oxide has also been found to enhance its activity for both OER and HER. mdpi.comresearchgate.net

The table below summarizes the electrocatalytic performance of various this compound-based materials for water splitting reactions.

ReactionCatalyst SystemOverpotential at 10 mA/cm²Tafel Slope (mV/dec)Reference
OERNiFe₂O₄/CuWO₄/C360 mV43 rsc.org
OERNiFe₂O₄@GO+1.5 V (vs. RHE)- mdpi.comresearchgate.net
OERNi₀.₈Co₀.₂Fe₂O₄320 mV79 rsc.org
OERZn₀.₅Ni₀.₅Fe₂O₄290 mV (at 100 mA·cm⁻²)46 acs.org
OERNiFe₂O₄392 mV- ingentaconnect.com
OERNiCe-2 (phosphate modified)160 mV33 acs.org
HERRu-doped NiFe₂O₄18 mV27 rsc.org
HERNiFe₂O₄@GO-0.21 V (vs. RHE)- mdpi.comresearchgate.net
HERNi₀.₆Co₀.₄Fe₂O₄168 mV- rsc.org
HERZn₀.₅Ni₀.₅Fe₂O₄311 mV (at 100 mA·cm⁻²)56 acs.org
HERNiCe-2 (phosphate modified)35 mV93 acs.org

Oxygen Evolution Reaction (OER) in Water Splitting

This compound is recognized as an efficient anode catalyst for the oxygen evolution reaction (OER), a critical process in electrochemical water splitting. nih.gov Its catalytic activity is comparable to that of catalysts containing more expensive elements like iridium and ruthenium in terms of oxygen yield and evolution rate. acs.orgnih.gov The compound's robustness and ferromagnetic nature also facilitate its recovery after use. acs.orgnih.gov

The mechanism of OER on NiFe₂O₄ surfaces has been a subject of detailed investigation. Theoretical studies using density functional theory (DFT) have explored the energetics and pathways of the reaction on the (001) facets of its inverse-spinel structure. nih.govnih.govresearchgate.netacs.org Two primary mechanisms are considered: the Adsorbate Evolution Mechanism (AEM), where O-O bond formation occurs between oxygen species adsorbed on metal sites, and the Lattice Oxygen Mechanism (LOM), which involves the direct coupling of an adsorbed oxygen with a lattice oxygen atom. nih.govacs.org For NiFe₂O₄, calculations predict that a Fe-site-assisted LOM pathway is the preferred mechanism for OER. nih.govnih.govresearchgate.netacs.org This pathway has a calculated barrier of 0.84 eV at a potential of 1.63 V versus the standard hydrogen electrode (SHE), leading to a predicted turnover frequency (TOF) of 0.26 s⁻¹ at a 400 mV overpotential. nih.govnih.govresearchgate.netacs.org

Modifications to the NiFe₂O₄ structure have been shown to enhance its OER performance significantly. Creating oxygen vacancies through defect engineering can increase the number of active sites and improve charge transfer, leading to lower overpotentials. anl.govosti.gov An optimal defective NiFe₂O₄ catalyst demonstrated an OER overpotential as low as 0.35 V to achieve a current density of 10 mA cm⁻² and a Tafel slope of approximately 40 mV dec⁻¹. anl.govosti.gov Similarly, functionalizing the surface of NiFe₂O₄ nanosheets with phosphate (B84403) ions has been shown to boost OER performance by enhancing charge-transfer kinetics. acs.org This modification resulted in a low overpotential of 231 mV at 10 mA/cm² and a Tafel slope of 49 mV/dec, with excellent stability over 50 hours. acs.org Doping with elements like sulfur has also proven effective, with S-NiFe₂O₄ nanosheet arrays on iron foam achieving current densities of 100 and 500 mA cm⁻² at overpotentials of 287 and 326 mV, respectively. researchgate.net

OER Performance of Modified this compound Catalysts
Catalyst SystemCurrent Density (mA cm⁻²)Overpotential (mV)Tafel Slope (mV dec⁻¹)Reference
Defective NiFe₂O₄10350~40 anl.govosti.gov
Phosphate-functionalized NiFe₂O₄1023149 acs.org
Sulfur-doped NiFe₂O₄/IF100287N/A researchgate.net
500326
NiFe₂O₄ nanoparticles (NFO400)10326N/A researchgate.net

Hydrogen Evolution Reaction (HER)

While highly active for OER, this compound's intrinsic catalytic efficiency for the hydrogen evolution reaction (HER) is often considered insufficient for practical applications without modification. ikst.res.inrsc.org However, its performance can be significantly enhanced through various strategies, making it a promising electrocatalyst for HER in both alkaline and acidic media. researchgate.netuef.fi

Doping NiFe₂O₄ with other elements is a key strategy for improving HER activity. For instance, cobalt-doped NiFe₂O₄ nanostructures have shown superior HER performance in acidic media (0.5 M H₂SO₄). scilit.com A 2% cobalt-doped sample achieved a current density of 10 mA cm⁻² at a low overpotential of 142 mV (vs. RHE). scilit.com Similarly, sulfur-doped NiFe₂O₄ nanocomposites have been developed for efficient hydrogen production at industrial current densities. nih.gov One such catalyst delivered a current density of 100 mA cm⁻² at an overpotential of -0.264 V and 300 mA cm⁻² at -0.329 V, demonstrating its potential for large-scale water electrolysis. nih.gov

Creating heterostructures is another effective approach. Decorating NiFe₂O₄ nanofibers with palladium nanosheets was found to significantly boost HER efficiency in alkaline media. ikst.res.inrsc.org In a hybrid electrolyzer, this heterostructure required a cell voltage of just 1.51 V to reach a current density of 10 mA cm⁻². ikst.res.inrsc.org Another study reported a heterostructure of NiFe₂O₄ nanoparticles and NiFe layered double hydroxide (B78521) (LDH) nanosheets that exhibited outstanding HER activity, requiring an overpotential of only 101 mV to achieve 10 mA cm⁻². nih.gov Furthermore, substituting nickel with zinc in the ferrite structure has also yielded impressive results; a Zn₀.₅Ni₀.₅Fe₂O₄ catalyst delivered 100 mA·cm⁻² for HER at an overpotential of 311 mV. acs.org

HER Performance of Modified this compound Catalysts
Catalyst SystemCurrent Density (mA cm⁻²)Overpotential (mV)ElectrolyteReference
2% Cobalt-doped NiFe₂O₄101420.5 M H₂SO₄ scilit.com
Sulfur-doped NiFe₂O4/NF (NS-85)100264Alkaline nih.gov
300329
NiFe₂O₄/NiFe-LDH10101Alkaline nih.gov
Zn₀.₅Ni₀.₅Fe₂O₄100311Alkaline acs.org
NiFe₂O₄-graphene nanocomposite41.2259Acidic uef.fi

Electrocatalytic Glucose Detection Mechanisms

This compound has emerged as a valuable material for the fabrication of non-enzymatic electrochemical glucose sensors. researchgate.netmdpi.com The detection mechanism relies on the direct electrooxidation of glucose on the surface of the NiFe₂O₄-modified electrode. mdpi.com This process leverages the Ni(II)/Ni(III) redox couple inherent in the nickel-based material. mdpi.comencyclopedia.pub

In an alkaline medium, which is typically used for glucose sensing, the process begins with the oxidation of Ni(II) to Ni(III) on the electrode surface, forming nickel oxyhydroxide (NiOOH). mdpi.com Glucose molecules in the solution are then catalytically oxidized by the NiOOH, which is itself reduced back to nickel hydroxide (Ni(OH)₂). mdpi.com This redox cycle generates a measurable electrical current that is directly proportional to the glucose concentration. mdpi.commdpi.com The presence of Fe³⁺ ions in the spinel structure facilitates fast charge transfer through a hopping process, enhancing the sensor's sensitivity and electrocatalytic activity. mdpi.com

The use of NiFe₂O₄ nanoparticles offers several advantages over traditional enzyme-based sensors, including higher stability, resistance to environmental factors like temperature and pH, and lower cost. mdpi.comnih.gov Composites of NiFe₂O₄ with materials like multi-walled carbon nanotubes (MWCNT) have been shown to further improve sensitivity by increasing the active surface area and enhancing electron transfer. mdpi.com Research has demonstrated that NiFe₂O₄-based sensors can achieve low detection limits and high sensitivity for glucose, making them suitable for clinical applications. researchgate.netnih.gov

Electrochemical Performance Characterization through Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to characterize the performance of this compound electrodes. nih.govresearchgate.net CV provides critical insights into the redox processes, reaction kinetics, and electrocatalytic activity of the material. electrochemsci.orgiieta.org

When analyzing NiFe₂O₄ for water splitting, CV scans performed in an alkaline electrolyte (e.g., 1M KOH) typically show distinct features. electrochemsci.orgiieta.org Prior to the onset of the OER, a pair of redox peaks can be observed. acs.orgiieta.org These peaks are generally attributed to the Ni²⁺/Ni³⁺ redox couple, which is crucial for the catalytic process. acs.orgelectrochemsci.org The potential and intensity of these peaks provide information about the catalytic mechanism. researchgate.net The sharp increase in anodic current at higher potentials signifies the commencement of the OER. acs.orgelectrochemsci.org The potential at which this current rise begins is used to determine the onset potential, a key metric for catalytic efficiency. electrochemsci.org

Influence of Morphology, Surface Area, and Porosity on Catalytic Activity

The catalytic and electrocatalytic performance of this compound is profoundly influenced by its physical properties, including morphology, specific surface area, and porosity. rsc.orguca.es The synthesis method plays a crucial role in determining these characteristics, which in turn dictate the number of accessible active sites and the efficiency of mass and charge transport. researchgate.netrsc.org

Different morphologies of NiFe₂O₄, such as nanoparticles, nanorods, nanoflowers, and nanocorns, can be achieved by varying hydrothermal synthesis conditions. rsc.org Research has shown a direct correlation between these morphologies and catalytic activity. rsc.org For example, in one study, NiFe₂O₄ nanocorns, which possessed the highest specific surface area (904.7 m² g⁻¹), exhibited the best catalytic performance for both oxidation and reduction reactions compared to other synthesized shapes. rsc.org This highlights that a higher surface area generally leads to superior activity due to the increased exposure of catalytic sites. uca.es

Porosity is another critical factor. Mesoporous NiFe₂O₄ structures are highly desirable as they facilitate the diffusion of reactants and the release of product gases, which is particularly important for reactions like water splitting. anl.govosti.gov The creation of porous, sponge-like structures, often resulting from the release of gases during combustion or calcination synthesis steps, provides a large surface area and an interconnected network for efficient electrolyte access. researchgate.netresearchgate.net Defect engineering in mesoporous NiFe₂O₄ not only creates more active sites but also improves charge transfer, significantly enhancing catalytic performance. anl.govosti.gov Similarly, vertically aligned nanosheet arrays offer a large electrochemical surface area and open channels that allow for effective electrolyte penetration, preventing delamination of the active material and boosting activity. researchgate.net

Synergistic Effects in Multi-Component Catalytic Systems (e.g., Fe-Ni-Mo/Al₂O₃)

The catalytic activity of this compound can be further enhanced by incorporating it into multi-component systems, where synergistic effects between the different materials lead to improved performance. ikst.res.innih.gov These systems can involve combining NiFe₂O₄ with other metals, metal oxides, or conductive supports.

Emerging Applications and Device Integration of Diiron Nickel Tetraoxide

Magnetic Materials for Data Storage and Shielding

The unique magnetic attributes of diiron nickel tetraoxide nanoparticles make them a prime candidate for applications requiring precise magnetic control and high performance.

Researchers are exploring the use of magnetic nanofiber mats for novel data storage and transfer technologies. In one study, this compound nanoparticles with a particle size of less than 50 nm were incorporated into polyacrylonitrile (B21495) (PAN) nanofiber mats. nih.gov These composite mats, created through a needleless electrospinning technique, consist of magnetically doped polymer nanofibers for data transfer and polymer beads with higher concentrations of magnetic nanoparticles for storage purposes. nih.govegranth.ac.in

The resulting nanofiber mats exhibit ferrimagnetic properties, although sufficiently small nanoparticles can become superparamagnetic. nih.gov The diameters of the nanofibers in these mats were measured to be approximately (133 ± 37) nm for the PAN/diiron nickel tetraoxide composition. nih.gov The inclusion of these magnetic nanoparticles allows the nanofiber mats to be attracted by weak magnets, demonstrating their potential for use in new hardware for neuromorphic computing. nih.govegranth.ac.in

Table 1: Properties of Magnetic Nanofiber Mats

Property PAN/Diiron Nickel Tetraoxide PAN/Magnetite
Nanoparticle Size < 50 nm nih.gov 50-100 nm nih.gov
Nanofiber Diameter (133 ± 37) nm nih.gov (121 ± 40) nm nih.gov

| Magnetic Behavior | Ferrimagnetic/Superparamagnetic nih.gov | Ferrimagnetic/Superparamagnetic nih.gov |

Nickel-doped iron oxide nanoparticles, including this compound, are being investigated as high-performance contrast agents for Magnetic Resonance Imaging (MRI). mdpi.com These nanoparticles offer a promising alternative to gadolinium-based contrast agents, which have been associated with toxicity risks. iipseries.org The superparamagnetic nature of these nanoparticles makes them effective as T1 and T2 contrast agents. mdpi.com

Specifically, nickel-doped iron oxide nanoparticles have been shown to significantly enhance the longitudinal relaxivity (r1), a key factor in the quality of T1-weighted MRI images. mdpi.com For instance, Ni₀.₃₁Fe₂.₆₉O₄ nanoparticles exhibited a high r1 value of 9.1 mM⁻¹ s⁻¹, which is 2.4 times that of the clinical T1 contrast agent Magnevist. mdpi.com This property, combined with their excellent colloidal stability and biocompatibility, allows for high-resolution, dual-mode (T1 and T2-weighted) MR imaging in vivo with a long circulation time. mdpi.com The ability to alter the magnetic properties by substituting iron with nickel ions enhances their performance in both MRI and magnetic particle imaging (MPI). researchgate.net

Table 2: Comparison of MRI Contrast Agent Performance

Contrast Agent Type Longitudinal Relaxivity (r1) Reference
Ni₀.₃₁Fe₂.₆₉O₄ NPs T1 Contrast Agent 9.1 mM⁻¹ s⁻¹ mdpi.com

| Magnevist (Clinical) | T1 Contrast Agent | 3.8 mM⁻¹ s⁻¹ | mdpi.com |

This compound is a key material in the development of composites for electromagnetic interference (EMI) shielding. Its magnetic properties, including natural resonance, eddy current loss, and hysteresis losses, contribute to the efficient absorption of electromagnetic waves. nih.govacs.org When combined with conductive materials like reduced graphene oxide (rgo) in a polymer matrix such as polypropylene (B1209903), this compound nanoparticles significantly enhance the EMI shielding effectiveness. nih.govmdpi.com

The shielding performance is influenced by the particle size of the nickel ferrite (B1171679); smaller nanoparticles have been shown to exhibit excellent EMI shielding characteristics. nih.govacs.org For example, a nanocomposite of NiFe₂O₄ nanoparticles and rGO in a polypropylene matrix achieved a total EMI shielding effectiveness (SEt) of 45.56 dB. nih.govacs.org Composites incorporating nickel ferrite have been shown to meet the effective shielding threshold of -10 dB across a range of frequencies. egranth.ac.in Furthermore, combining nickel ferrite with polyaniline has resulted in a nanocomposite with a reflection loss of up to -59.08 dB and a power absorption of over 99.99% in the X-band frequency range. tandfonline.comresearchgate.net

Table 3: EMI Shielding Effectiveness of this compound Composites

Composite Material Shielding Effectiveness (SEt) Frequency Range Reference
NFD@600-rGO-PP 45.56 dB 8.2–12.4 GHz nih.govacs.org
NiFe₂O₄-RGO-Polypropylene 29.4 dB 5.8 to 8.2 GHz mdpi.com
NiFe₂O₄/PANI-PTSA >59 dB (Reflection Loss) 8–12 GHz tandfonline.comresearchgate.net

| PVC/NiFe-TRGO (40 wt.%) | 65 dB | 0.1–20 GHz | mdpi.comiipseries.org |

Electrochemical Energy Storage Devices

The electrochemical properties of this compound are being harnessed for the development of high-performance energy storage devices, including lithium-ion batteries and supercapacitors.

In the realm of supercapacitors, materials based on nickel and iron oxides are being investigated for their high capacitive performance. For instance, an asymmetric supercapacitor utilizing a rationally designed nickel oxide@iron cobalt-layered double hydroxide (B78521) as the positive electrode delivered an ultrahigh energy density of 64.1 Wh kg⁻¹ and a power density of 15 kW kg⁻¹. This device also demonstrated robust cyclability, maintaining 90% of its capacitance after 3000 cycles. rsc.org While this example is a more complex hydroxide, it points to the potential of nickel and iron-based oxides in high-performance supercapacitor applications.

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound NiFe₂O₄
Magnetite Fe₃O₄
Polyacrylonitrile (C₃H₃N)n
Gadolinium Gd
Nickel(II) oxide NiO
Reduced graphene oxide rGO
Polypropylene (C₃H₆)n
Polyaniline (C₆H₅N)n
Cobalt(II) oxide CoO
Iron(III) oxide Fe₂O₃
Lithium iron oxide Li₅FeO₄

Development of Hybrid Energy Storage Systems

The integration of this compound into hybrid energy storage systems represents a significant step toward developing devices with high energy and power densities. As anode materials, spinel ferrites like NiFe₂O₄ are being investigated as promising alternatives to traditional carbonaceous materials in lithium-ion batteries (LIBs) mdpi.com. The primary challenge with many transition metal oxides is their inherently low specific energy and poor electrical conductivity researchgate.net.

To overcome these limitations, research has focused on creating hybrid materials. One successful approach involves the synthesis of this compound/reduced graphene oxide (NiFe₂O₄/rGO) nanohybrids researchgate.netresearchgate.net. In these composites, the graphene network provides an excellent conductive pathway, while the this compound nanoparticles offer high specific capacitance, making them suitable for supercapacitor electrodes researchgate.net. This synergistic combination of materials aims to enhance both energy storage capacity and the rate of charge and discharge, paving the way for more efficient and stable energy storage solutions.

Advanced Sensing Technologies

The semiconducting nature of this compound makes it a viable candidate for various sensing applications, from detecting hazardous gases to monitoring biological molecules and radiation.

This compound has demonstrated potential as a sensing material for several gases due to interactions that alter its electrical resistance upon exposure.

Nitrogen Dioxide (NO₂): As a p-type semiconductor, this compound is a promising material for detecting oxidizing gases like NO₂. Research indicates that sensors based on this compound show significant sensitivity, even to parts-per-billion (ppb) concentrations of NO₂ researchgate.net. However, some studies have noted a limit of detection of 5 ppm, which could constrain its use in certain high-sensitivity applications. One specific sensor configuration exhibited a maximum response of 81.3 mV to 100 ppm of NO₂ at an operating temperature of 400°C, with an optimal sensitivity of 82.8 mV/decade at 450°C researchgate.net.

Hydrogen (H₂): this compound nanocrystals have also been evaluated for the detection of hydrogen. In one study, a sensor demonstrated a response value of approximately 58% when exposed to 200 ppm of H₂ at a relatively low operating temperature of 100°C.

Target GasParameterValueOperating TemperatureSource
Nitrogen DioxideSensor Response81.3 mV (to 100 ppm)400°C researchgate.net
Nitrogen DioxideLimit of Detection5 ppmN/A
HydrogenSensor Response~58% (to 200 ppm)100°C

In the field of biomedical diagnostics, this compound is utilized in the development of non-enzymatic biosensors. An electrochemical sensor platform using nickel-iron oxide on a nickel foam support has been fabricated for glucose detection. This non-enzymatic approach avoids the stability issues associated with biological enzymes. The sensor exhibits high performance, characterized by a high sensitivity of 2320 μA mM⁻¹ cm⁻², a low limit of detection of 0.094 μM, and a linear detection range from 0.1 to 2.1 mM. Furthermore, the sensor demonstrates excellent selectivity against common interfering substances and maintains stability for over three weeks.

ParameterValueSource
Sensitivity2320 μA mM⁻¹ cm⁻²
Limit of Detection0.094 μM
Linear Range0.1–2.1 mM
Stability> 3 weeks

This compound nanoparticles have been evaluated for their gamma-ray shielding capabilities, an application closely related to radiation detection and safety. The effectiveness of a material for radiation shielding is determined by its ability to attenuate gamma photons. Key parameters such as the linear attenuation coefficient (µ), mass attenuation coefficient (µ/ρ), half-value layer (HVL), and mean free path (MFP) are used to quantify this ability. A study evaluating these parameters for NiFe₂O₄ across a gamma-ray energy spectrum from 122 to 1330 keV confirmed its potential for radiation shielding applications. While this research focuses on shielding rather than active sensing, it demonstrates the material's significant interaction with gamma radiation, a fundamental property required for the development of radiation sensors.

Environmental Remediation and Water Treatment

The catalytic properties of this compound are being harnessed for environmental cleanup, particularly in the treatment of contaminated water.

This compound nanoparticles serve as an efficient catalyst for breaking down persistent organic pollutants in wastewater. In one application, NiFe₂O₄ is used to activate peroxymonosulfate (B1194676) (PMS) to generate powerful sulfate (B86663) and hydroxyl radicals, which are highly reactive species that can degrade recalcitrant pollutants.

This catalytic system has been tested on benzoic acid, a stable model pollutant. The NiFe₂O₄/PMS system achieved an 82.5% degradation of benzoic acid within 60 minutes. The performance of this compound was found to be superior to that of other common metal oxides like iron(III) oxide (Fe₂O₃) and nickel oxide (NiO). X-ray photoelectron spectroscopy analysis revealed that the nickel sites on the surface of the NiFe₂O₄ nanoparticles are the primary active sites for the catalytic reaction. The material also demonstrates good stability, maintaining its catalytic efficiency over multiple recycling experiments. Reviews of multiple studies confirm that the photocatalytic degradation of pollutants using NiFe₂O₄-based nanocomposites often results in removal efficiencies above 70%, with some studies achieving complete degradation.

PollutantCatalytic SystemDegradation EfficiencyTimeSource
Benzoic AcidNiFe₂O₄/Peroxymonosulfate82.5%60 min
Various Organic PollutantsNiFe₂O₄-based nanocomposites>70% to 100%Varies

Adsorption for Heavy Metal Ion Removal (e.g., Hexavalent Chromium)

This compound (NiFe₂O₄), a type of nickel ferrite, has demonstrated significant potential as an adsorbent for the removal of heavy metal ions from aqueous solutions, with a particular focus on the highly toxic hexavalent chromium (Cr(VI)). nih.govlookchem.com The efficacy of NiFe₂O₄ nanoparticles in this application stems from their high surface area, magnetic properties for easy separation, and specific surface chemistry. researchgate.netnih.gov

Research has shown that the adsorption process is highly dependent on several experimental conditions. The pH of the solution is a critical factor, with optimal Cr(VI) removal typically occurring in acidic conditions. For instance, one study reported the maximum adsorption capacity at a pH of 3. researchgate.net Another investigation found the ideal pH to be around 5.0. nih.gov The acidic environment is favorable because it promotes the protonation of the adsorbent surface, enhancing the electrostatic attraction of the anionic chromate (B82759) species (like HCrO₄⁻) present in the water. jmst.org

The adsorption capacity of this compound for hexavalent chromium can be substantial. Studies using NiFe₂O₄ nanoparticles prepared by co-precipitation have reported a maximum adsorption capacity (qₘₐₓ) as high as 294.1 mg/g, as calculated from the Langmuir isotherm model. researchgate.net The adsorption process is also relatively rapid, with equilibrium often being reached within 55 to 120 minutes. researchgate.netresearchgate.net Kinetic analyses frequently indicate that the pseudo-second-order model best describes the adsorption process, suggesting that chemisorption is a key mechanism. researchgate.net The primary proposed mechanism for Cr(VI) uptake is ion exchange, although surface coordination also plays a significant role. nih.gov

The magnetic nature of NiFe₂O₄ is a key advantage, as it allows for the simple and efficient recovery of the adsorbent from the treated water using an external magnetic field, facilitating its reuse. nih.govnih.gov

Adsorption Parameters for Cr(VI) Removal by this compound

ParameterValueReference
Maximum Adsorption Capacity (qₘₐₓ)294.1 mg/g researchgate.net
Optimal pH3.0 - 5.0 nih.govresearchgate.net
Equilibrium Time55 - 120 min researchgate.netresearchgate.net
Kinetic ModelPseudo-second-order researchgate.net
Primary Adsorption MechanismIon Exchange & Surface Coordination nih.gov

Integration into Water Treatment Membranes

The incorporation of this compound nanoparticles into polymeric membranes creates nanocomposite materials with enhanced properties for water treatment. nih.gov These nanocomposite membranes are an effective means of developing filtration systems with desired functionality and improved permeance. nih.gov Materials such as polysulfone (PSU) and polyethersulfone (PES) are commonly used as the polymer matrix for these advanced membranes. nih.govresearchgate.net

The addition of this compound nanoparticles has been shown to significantly improve membrane performance. One notable enhancement is the increase in water permeability or flux. A study involving a polysulfone-based nanocomposite membrane with a 750 mg/L concentration of iron-nickel oxide nanoparticles reported a 117.85% increase in water flux compared to a virgin polysulfone membrane. nih.gov This improvement is often attributed to changes in the membrane's structure and hydrophilicity induced by the nanoparticles.

Furthermore, these nanocomposite membranes exhibit superior rejection capabilities for various contaminants, including heavy metals and proteins. The same polysulfone/iron-nickel oxide membrane achieved up to 99.66% removal of lead and 96.8% rejection of albumin from aqueous solutions. nih.gov The nanoparticles enhance the membrane's selectivity by modifying pore size and increasing the number of pores, which contributes to the improved filtration performance. nih.gov Beyond performance, studies have also investigated the stability of these membranes, finding that the leaching of the nanomaterials into the treated water is minimal. nih.gov The integration of these nanoparticles can also improve the anti-fouling properties of the membranes. researchgate.net

Performance of this compound Nanocomposite Membranes

Membrane TypePerformance MetricResultReference
Polysulfone/Iron-Nickel OxideIncrease in Water Flux117.85% nih.gov
Polysulfone/Iron-Nickel OxideLead (Pb²⁺) RejectionUp to 99.66% nih.gov
Polysulfone/Iron-Nickel OxideAlbumin RejectionUp to 96.8% nih.gov

Functional Components in Semiconductor Devices

This compound, or nickel ferrite, is a soft magnetic material with a spinel structure that possesses valuable semiconductor properties, making it suitable for a wide range of applications in the electronics industry. Its unique combination of magnetic and electronic characteristics allows it to be used as a functional component in various semiconductor devices. researchgate.net

The electronic structure of NiFe₂O₄ is characterized by an energy band gap that is crucial for its semiconductor behavior. Experimental and theoretical studies have determined its direct band gap to be in the range of 2.5 eV to 2.8 eV. researchgate.net This property allows it to function as a semiconductor in electronic components.

Theoretical and Computational Modeling of Diiron Nickel Tetraoxide

Quantum Mechanical Simulations

Quantum mechanical simulations, grounded in the principles of quantum mechanics, are employed to calculate the electronic structure and energetic properties of materials from first principles.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It has been widely applied to diiron nickel tetraoxide to elucidate its electronic and geometric characteristics. epu.edu.iqdoaj.orgcdmf.org.br DFT calculations are used to determine fundamental properties such as lattice parameters, band structure, and the density of states (DOS). researchgate.netresearchgate.net For this compound, studies often compare different exchange-correlation functionals, such as the Local Spin Density Approximation (LSDA) and the Generalized Gradient Approximation (GGA), with the GGA formalism generally providing more reliable results for lattice parameters and electronic properties that align well with experimental data. researchgate.net

Hybrid DFT functionals, which incorporate a portion of the exact Hartree-Fock exchange, have also been used to more accurately predict the electronic structure and magnetic properties. researchgate.net These calculations confirm the inverse spinel structure of nickel ferrite (B1171679), where Ni²⁺ ions occupy octahedral (B) sites, and Fe³⁺ ions are distributed among both tetrahedral (A) and octahedral (B) sites. researchgate.net The calculated density of states from DFT analyses consistently shows that this compound is an insulator or a semiconductor with a significant band gap. researchgate.net Theoretical investigations use DFT to evaluate various quantum chemical descriptors, including the Frontier Molecular Orbital (HOMO-LUMO gap), Molecular Electrostatic Potential, and Milliken charge distribution, to provide a comprehensive understanding of the material's electronic behavior. epu.edu.iqdoaj.org

PropertyDFT FunctionalCalculated ValueReference
Band GapHybrid Functional (40% HF)4.0 eV researchgate.net
Band GapHSE062.3 eV researchgate.net
Band GapKubelka–Munk function2.26 eV researchgate.net
Lattice ConstantGGAIn good agreement with experiment researchgate.net

This table presents a selection of theoretical band gap values for this compound calculated using different DFT functionals.

Ab initio calculations, which are performed from first principles without empirical parameters, are crucial for determining the fundamental stability and binding energies of materials. These methods can be used to calculate the cohesive energy, formation energy, and the energies of various crystallographic phases to predict the most thermodynamically stable structure. For complex oxides like this compound, ab initio studies can assess the relative stability of different cation distributions within the spinel lattice, confirming the energetic preference for the inverse spinel configuration.

While specific studies focusing solely on the binding energies of this compound are detailed, the methodology is well-established for related systems. arxiv.orgnih.govosti.gov For instance, multireference ab initio methods are used to calculate potential energy curves and establish the ground state symmetry and stability of simpler related compounds like the nickel dimer. nih.gov Such computational approaches can be extended to this compound to explore its thermodynamic properties and predict its behavior under various conditions of pressure and temperature. arxiv.org

Computational modeling, particularly using DFT, is instrumental in predicting and understanding the catalytic activity of this compound. The material has shown promise as a catalyst in various reactions, including CO₂ decomposition and the water-gas shift reaction. researchgate.netmdpi.com Theoretical models can simulate the adsorption of reactant molecules onto the catalyst's surface, identify active sites, and calculate the energy barriers for different reaction steps.

For the decomposition of CO₂ over nickel ferrite nanoparticles, the proposed mechanism involves several key steps that can be modeled computationally:

The initial reduction of the NiFe₂O₄ surface, creating oxygen vacancies which act as active sites. researchgate.net

The adsorption of CO₂ molecules at these oxygen-deficient sites. researchgate.net

The dissociation of CO₂ into CO and an oxygen atom, which then fills the vacancy. researchgate.net

DFT calculations can map out the potential energy surface for this entire process, determining the activation energies for each step and identifying the rate-limiting step. This allows researchers to understand how the catalyst functions on a molecular level and how its efficiency might be improved. Similar computational approaches are used to investigate its role in enhancing the kinetics of hydrogen storage in materials like lithium borohydride, where the formation of metal borides during the reaction is a key aspect of the catalytic cycle. nih.gov

Molecular Dynamics Simulations for Material Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum mechanical methods are often limited to static systems or very short timescales, MD can model the dynamic evolution of materials, providing insights into processes like thermal expansion, diffusion, and phase transitions.

For materials like this compound, MD simulations can be employed to investigate thermal stability, surface reconstruction at high temperatures, and the diffusion of ions within the crystal lattice. semanticscholar.org These simulations often utilize reactive force fields (like ReaxFF), which can model the formation and breaking of chemical bonds during a simulation. osti.govresearchgate.net For example, MD simulations have been used to study the oxidation initiation on nickel surfaces and the diffusion of oxygen, which are fundamental processes related to the synthesis and stability of nickel-containing oxides. osti.gov By simulating the behavior of the material at different temperatures, MD can predict phenomena like surface melting and the faceting of crystal surfaces, which are crucial for understanding catalytic and sintering behaviors. semanticscholar.org

Micromagnetic Simulations for Complex Magnetic Structures

This compound is a ferrimagnetic material with a complex magnetic structure arising from the antiparallel alignment of magnetic moments on the A and B sites of the spinel lattice. e3s-conferences.org Micromagnetic simulations are a powerful tool for studying the magnetic behavior of materials at a scale larger than individual atoms but smaller than bulk domains. These simulations solve the Landau–Lifshitz–Gilbert (LLG) equation to model the evolution of the magnetization vector in space and time. nih.gov

Micromagnetic modeling can be used to simulate and visualize complex magnetic phenomena in nickel ferrite, such as:

The formation and movement of magnetic domain walls.

The magnetization reversal process under an external magnetic field.

The shape of magnetic hysteresis loops. semanticscholar.org

The influence of particle size, shape, and defects on magnetic properties like coercivity and saturation magnetization.

Simulations are often performed using frameworks like the Object-Oriented Micromagnetic Framework (OOMMF). nih.govsemanticscholar.orgnih.gov By modeling arrays of magnetic nanostructures, these simulations can reveal how interactions between nanoparticles influence the collective magnetic behavior of the system. semanticscholar.orgnih.gov This is critical for applications in data storage and other magnetic devices where the properties of nanoparticle assemblies are paramount. nih.govdntb.gov.ua

Computational Studies of Structure-Property Relationships and Predictive Modeling

A primary goal of computational materials science is to establish clear relationships between a material's structure and its functional properties, enabling predictive modeling. For this compound, computational studies integrate quantum mechanics, molecular dynamics, and micromagnetic simulations to build a holistic understanding of its behavior. epu.edu.iqdoaj.org

The properties of nickel ferrite are highly dependent on factors such as cation distribution, particle size, and crystallinity. slideshare.netnih.gov For instance, bulk NiFe₂O₄ is a complete inverse spinel, but at the nanoscale, it can adopt a mixed spinel structure, which significantly alters its magnetic properties. slideshare.net Computational models can predict how synthesis conditions, such as annealing temperature, influence the cation distribution between the tetrahedral and octahedral sites. slideshare.net This, in turn, allows for the prediction of magnetic properties like saturation magnetization. slideshare.netnih.gov

DFT studies on doped ferrites show how the introduction of different ions can strongly influence the electronic structure, bandgap, and net magnetic moment. rsc.org By calculating the effects of various dopants, these models can predict which elements would be most effective for tuning the material's magnetic or electronic properties for a specific application. This synergy between different computational techniques provides a powerful framework for the predictive design of this compound-based materials with optimized performance. rsc.org

Future Research Directions and Challenges in Diiron Nickel Tetraoxide Studies

Development of Novel and Green Synthesis Routes

The synthesis method of diiron nickel tetraoxide nanoparticles significantly influences their structural, magnetic, and catalytic properties. While traditional methods like solid-state reactions have been employed, they often require high temperatures and can lead to non-uniform particle sizes. Future research is increasingly focused on developing novel and environmentally friendly "green" synthesis routes that offer better control over nanoparticle characteristics and are more sustainable.

Green synthesis approaches utilize natural resources like plant extracts, bacteria, and fungi as reducing and capping agents, offering a cost-effective and eco-friendly alternative to conventional chemical methods. For instance, the use of Terminalia catappa leaf extract has been successfully demonstrated for the synthesis of nickel ferrite (B1171679) nanoparticles. ait.ac.in This method not only avoids the use of hazardous chemicals but also provides a means to control the size and shape of the nanoparticles by varying the volume of the plant extract. ait.ac.in Research in this area will likely focus on exploring a wider variety of plant extracts and other biological resources to fine-tune the properties of the synthesized nanoparticles for specific applications.

Another promising direction is the refinement of methods like the sol-gel auto-combustion technique, which is noted for its high yield, low cost, and reduced complexity. researchgate.net Combining such methods with green chemistry principles, for example, by using plant extracts as a natural fuel, presents an innovative and sustainable approach. researchgate.net The development of acetone-free synthesis protocols within co-precipitation methods further underscores the trend towards more environmentally benign production processes. jetir.org

Future work in this domain will likely involve:

Exploring a wider range of biological templates: Systematically investigating different plant species and microorganisms to understand their influence on the morphology, size, and magnetic properties of the resulting nanoparticles.

Optimizing green synthesis parameters: A detailed study of reaction conditions such as pH, temperature, and concentration of biological extracts to achieve precise control over the nanoparticle characteristics.

Mechanistic studies of green synthesis: Understanding the biochemical pathways and the role of specific biomolecules in the reduction of metal ions and the stabilization of nanoparticles.

In-Depth Mechanistic Understanding of Complex Catalytic Processes

This compound has demonstrated significant catalytic activity in various chemical reactions, including oxidation, dehydrogenation, and photocatalytic degradation of pollutants. uanl.mxe3s-conferences.org However, a fundamental understanding of the reaction mechanisms at the molecular level is often lacking. Future research will need to employ a combination of advanced experimental techniques and theoretical modeling to unravel these complex catalytic processes.

Density Functional Theory (DFT) calculations have emerged as a powerful tool to predict the active sites and reaction pathways on the surface of nickel ferrite catalysts. rsc.org For instance, DFT studies have suggested that the Fe sites in NiFe₂O₄ are the preferred active centers for the oxygen evolution reaction (OER), with Ni centers becoming active at higher potentials. rsc.org Such computational insights can guide the rational design of more efficient catalysts. For example, doping nickel ferrite with other elements, such as cobalt, can alter the electronic properties and tune the catalytic activity of the Ni sites. rsc.org

Operando spectroscopy techniques, which allow for the characterization of the catalyst under actual reaction conditions, will be crucial in validating theoretical predictions and providing a dynamic picture of the catalytic process. chemrxiv.org These studies can help identify the nature of active species and reaction intermediates. For example, in the oxidative dehydrogenation of 2-propanol, operando studies have identified 2-propoxide, adsorbed acetone, carbonates, and acetates as surface species, providing valuable information about the reaction network. chemrxiv.org

Key future research directions in this area include:

Advanced DFT simulations: Moving beyond static models to include dynamic effects and the influence of the reaction environment on the catalyst's structure and activity.

Synergistic experimental and theoretical studies: Combining operando spectroscopy with DFT calculations to build comprehensive models of catalytic cycles.

Investigating the role of defects and stoichiometry: Understanding how crystalline defects, surface oxygen vacancies, and non-stoichiometry influence the catalytic performance of this compound. uanl.mx

Optimization of Performance for Next-Generation Device Applications

The unique properties of this compound make it a promising candidate for a variety of next-generation devices, particularly in energy storage and electronics. However, significant optimization is required to enhance its performance and meet the demands of these applications.

In the realm of energy storage , nickel ferrites are being explored as electrode materials for supercapacitors and batteries. researchgate.net Research efforts are focused on improving specific capacitance, energy density, power density, and cycling stability. researchgate.net The morphology and surface area of the material play a crucial role in its electrochemical performance. For instance, nickel ferrite nanoplates prepared via a one-step hydrothermal method have demonstrated high specific capacitance and excellent cycling stability, retaining 100% of their specific capacitance after 10,000 cycles. researchgate.net Future work will likely focus on designing novel nanostructures, such as hierarchical architectures and composites with conductive materials like graphene, to further enhance ion and electron transport. mdpi.com

For high-frequency applications , such as in inductors and electromagnetic interference (EMI) shielding, the magnetic and dielectric properties of this compound are critical. e3s-conferences.orgresearchgate.net Doping with other elements is a common strategy to tailor these properties. For example, doping with rare-earth elements can distort the spinel structure and create defects, which can be exploited to enhance performance in high-frequency devices. researchgate.net

Optimization strategies for device performance will likely include:

Nanostructure engineering: Synthesis of controlled morphologies such as nanotubes, nanorods, and porous structures to maximize the active surface area and improve device performance.

Composite material development: Integration of this compound with other functional materials like carbon nanotubes, graphene, and conducting polymers to create synergistic effects.

Doping and elemental substitution: Systematic investigation of the effects of different dopants on the electronic, magnetic, and electrochemical properties of nickel ferrite. e3s-conferences.org

Exploration of Quantum Phenomena at Ultrasmall Scales

As the size of this compound particles is reduced to the nanometer scale, quantum mechanical effects become increasingly prominent and can lead to novel properties that are not observed in their bulk counterparts. azoquantum.com The exploration of these quantum phenomena at ultrasmall scales, particularly in the form of quantum dots, represents a frontier in the study of this material.

At the nanoscale, this compound can exhibit superparamagnetism, a phenomenon where the nanoparticles are magnetic but exhibit zero magnetic remanence and coercivity in the absence of an external magnetic field. researchgate.netiaamonline.org This property is highly desirable for biomedical applications such as magnetic resonance imaging (MRI) and drug delivery. iaamonline.orgnanorh.com The transition from ferrimagnetic to superparamagnetic behavior is size-dependent, and future research will focus on precisely controlling the particle size to tune these magnetic properties.

The quantum confinement effect, which arises when the particle size is comparable to the de Broglie wavelength of the charge carriers, can significantly alter the electronic and optical properties of the material. azoquantum.com This could lead to the development of novel optical and electronic devices based on this compound quantum dots. The study of spin canting and frustrated superexchange interactions in the surface shell of nanoparticles is another area of active research, as these phenomena can lead to unique magnetic behaviors like enhanced coercivity. acs.orgresearchgate.net

Future research in this area will likely involve:

Synthesis of monodisperse quantum dots: Developing synthetic methods to produce this compound quantum dots with a very narrow size distribution to observe and exploit discrete quantum effects.

Advanced characterization techniques: Utilizing techniques like in-field Mössbauer spectroscopy and high-resolution transmission electron microscopy to probe the magnetic and structural properties at the atomic level. acs.org

Theoretical modeling of quantum effects: Developing theoretical models to understand and predict the influence of quantum confinement and surface effects on the electronic and magnetic properties of this compound nanostructures.

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

The future of this compound research will likely see:

Development of dedicated materials databases: Curation of comprehensive databases of experimental and computational data for ferrites to train robust machine learning models.

AI-guided synthesis: Utilization of AI to propose optimal synthesis conditions for achieving specific this compound nanostructures and properties.

Inverse design: Employing generative models and other AI techniques to design new ferrite compositions with targeted functionalities from the ground up.

Challenges in Scalable Production and Commercialization of Advanced this compound Materials

Despite the promising properties and wide range of potential applications of this compound, several challenges hinder its scalable production and widespread commercialization. Overcoming these hurdles is crucial for translating laboratory-scale research into industrial applications.

One of the primary challenges is the cost and availability of raw materials . dataintelo.com Fluctuations in the price and supply of nickel and iron precursors can significantly impact the production cost. Furthermore, the synthesis methods themselves can be a bottleneck. While many novel synthesis techniques are effective at the lab scale, they may not be easily scalable to industrial production levels. researchgate.net Processes involving complex steps, long reaction times, or expensive equipment can make large-scale manufacturing economically unviable.

Maintaining consistency and quality control during large-scale production is another significant challenge. The properties of nanoparticles are highly sensitive to synthesis conditions, and even minor variations can lead to batch-to-batch inconsistencies in particle size, morphology, and magnetic properties. This lack of reproducibility can be a major obstacle for commercial applications that require materials with well-defined and reliable performance characteristics.

Finally, the competition from alternative materials poses a threat to the market penetration of this compound. dataintelo.com For certain applications, other materials such as rare-earth magnets may offer superior performance, albeit at a higher cost. Therefore, for this compound to be commercially successful, it must offer a compelling combination of performance, cost-effectiveness, and sustainability.

Addressing these challenges will require:

Development of cost-effective and scalable synthesis processes: Focusing on continuous flow reactors, microwave-assisted synthesis, and other techniques that are amenable to industrial-scale production.

Implementation of robust quality control measures: Utilizing in-situ monitoring and advanced characterization techniques to ensure the consistent quality of the final product.

Techno-economic analysis: Conducting thorough assessments of the economic viability of different production routes and identifying the most promising applications where this compound offers a clear advantage over existing materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.